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Foundational

The Core Mechanism of (R,S)-Ivosidenib in IDH1-Mutated Oncogenesis: A Technical Guide

Introduction: The Oncogenic Shift of a Metabolic Enzyme In the landscape of targeted cancer therapy, the story of Ivosidenib marks a pivotal success in drugging a previously unassailable metabolic target. Isocitrate dehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oncogenic Shift of a Metabolic Enzyme

In the landscape of targeted cancer therapy, the story of Ivosidenib marks a pivotal success in drugging a previously unassailable metabolic target. Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm, where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] This reaction is a key component of the tricarboxylic acid (TCA) cycle and is vital for cellular energy production and biosynthetic processes.

However, somatic point mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue within the enzyme's active site, confer a neomorphic (new) function to the enzyme.[3][4] Instead of its canonical function, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] The accumulation of 2-HG to millimolar concentrations in cancer cells disrupts a host of cellular processes, most notably by competitively inhibiting α-KG-dependent dioxygenases.[5][7] This interference leads to widespread epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[1][2][7] (R,S)-Ivosidenib (Tibsovo®) is a first-in-class, oral, small-molecule inhibitor designed to selectively target and inhibit the activity of this mutant IDH1 enzyme.[8][9]

Part 1: The Direct Molecular Interaction and Its Immediate Biochemical Consequence

The primary mechanism of action of Ivosidenib is its direct, reversible, and potent inhibition of the mIDH1 enzyme.[6][8] Ivosidenib binds to the allosteric site of the mIDH1 homodimer, inducing a conformational change that prevents the enzyme from binding to its substrate, α-KG, thereby blocking the production of 2-HG.[6] This targeted inhibition is highly selective for various IDH1 R132 mutants (including R132H, R132C, R132G, R132S, and R132L) at concentrations significantly lower than those required to inhibit the wild-type IDH1 enzyme.[4][9] This selectivity is crucial for minimizing off-target effects and toxicity.[6]

The immediate and most profound biochemical consequence of Ivosidenib treatment in IDH1-mutated cells is a rapid and sustained reduction in intracellular and extracellular levels of 2-HG.[10][11][12] Preclinical and clinical studies have demonstrated that Ivosidenib can reduce 2-HG levels by over 90% in both in vitro and in vivo models, including patient-derived xenografts and in patients with IDH1-mutated malignancies like acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][11][13]

Ivosidenib Mechanism of Action Figure 1: Biochemical Mechanism of Ivosidenib cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 IDH1-Mutated Cancer Cell Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate TCA_Cycle TCA_Cycle aKG_wt->TCA_Cycle Enters TCA Cycle & Epigenetic Regulation IDH1_wt->aKG_wt NADP+ to NADPH aKG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 (e.g., R132H) aKG_mut->IDH1_mut NADPH to NADP+ twoHG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) twoHG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases IDH1_mut->twoHG Ivosidenib (R,S)-Ivosidenib Ivosidenib->IDH1_mut Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Leads to

Figure 1: Biochemical Mechanism of Ivosidenib.

Part 2: Reversal of Epigenetic Dysregulation and Induction of Cellular Differentiation

The elevated levels of 2-HG in IDH1-mutated cells competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes that includes the TET family of DNA demethylases and histone lysine demethylases (KDMs).[5][7] This inhibition leads to a global hypermethylation of DNA and histones, which alters gene expression profiles and ultimately results in a block in cellular differentiation, a hallmark of cancers like AML.[2][7]

By drastically reducing 2-HG levels, Ivosidenib effectively removes this competitive inhibition, allowing α-KG-dependent dioxygenases to resume their normal function.[7][14] This leads to a reversal of the hypermethylation phenotype, including increased DNA 5-hydroxymethylcytosine, and the restoration of a more normal epigenetic landscape.[7][13] The correction of this epigenetic dysregulation allows for the re-expression of genes involved in cellular differentiation.[15][16] In the context of AML, treatment with Ivosidenib has been shown to induce the differentiation of leukemic blasts into mature myeloid cells, such as neutrophils.[9][17][18] This therapeutic mechanism is not cytotoxic in the traditional sense but rather a "differentiation therapy" that coaxes cancer cells to mature and lose their proliferative capacity.[19]

Downstream Effects of Ivosidenib Figure 2: Downstream Cellular Effects of Ivosidenib Ivosidenib (R,S)-Ivosidenib mIDH1_inhibition Inhibition of Mutant IDH1 Ivosidenib->mIDH1_inhibition twoHG_reduction Reduced D-2-Hydroxyglutarate (2-HG) mIDH1_inhibition->twoHG_reduction Dioxygenase_restoration Restoration of α-KG-Dependent Dioxygenase Activity (e.g., TET2, KDMs) twoHG_reduction->Dioxygenase_restoration Epigenetic_reversal Reversal of DNA & Histone Hypermethylation Dioxygenase_restoration->Epigenetic_reversal Gene_expression_restoration Restoration of Normal Gene Expression Epigenetic_reversal->Gene_expression_restoration Differentiation_induction Induction of Myeloid Differentiation Gene_expression_restoration->Differentiation_induction Blast_reduction Reduced Blast Counts Differentiation_induction->Blast_reduction Mature_cells Increased Mature Myeloid Cells Differentiation_induction->Mature_cells Clinical_response Clinical Response Blast_reduction->Clinical_response Mature_cells->Clinical_response

Figure 2: Downstream Cellular Effects of Ivosidenib.

Part 3: Key Experimental Workflows for Validation

The validation of Ivosidenib's mechanism of action relies on a series of robust biochemical and cell-based assays. Below are protocols for key experiments that are fundamental to understanding and quantifying the effects of Ivosidenib.

In Vitro Mutant IDH1 Enzymatic Assay

This assay directly measures the inhibitory potential of Ivosidenib on the enzymatic activity of recombinant mIDH1.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA.

    • Enzyme: Recombinant human IDH1-R132H protein.

    • Substrates: α-Ketoglutarate and NADPH.

    • Test Compound: Ivosidenib, serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of serially diluted Ivosidenib or DMSO (vehicle control) to a 384-well plate.

    • Add 10 µL of IDH1-R132H enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing α-KG and NADPH.

    • Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over 30 minutes at 25°C using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of Ivosidenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
IvosidenibIDH1-R132H12
IvosidenibIDH1-R132C15
IvosidenibWild-Type IDH1>10,000

Table 1: Representative IC₅₀ values for Ivosidenib against mIDH1 and wild-type IDH1. Data is illustrative based on published findings.[4][9]

Cell-Based 2-HG Quantification Assay (LC-MS/MS)

This assay quantifies the reduction of intracellular 2-HG levels in IDH1-mutated cells following Ivosidenib treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture IDH1-mutated cells (e.g., U87-MG-IDH1-R132H or primary AML patient samples) to mid-log phase.

    • Treat cells with varying concentrations of Ivosidenib or DMSO for 72 hours.

  • Metabolite Extraction:

    • Harvest a known number of cells (e.g., 1x10⁶).

    • Quench metabolism and extract metabolites using an ice-cold 80:20 methanol:water solution containing an internal standard (e.g., ¹³C₅-glutamate).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate metabolites using a suitable chromatography column (e.g., HILIC).

    • Quantify 2-HG levels using multiple reaction monitoring (MRM) based on specific precursor/product ion transitions.

  • Data Analysis:

    • Calculate the concentration of 2-HG by comparing its peak area to that of the internal standard and a standard curve.

    • Normalize 2-HG levels to the cell number.

    • Plot the normalized 2-HG levels against Ivosidenib concentration to determine the dose-dependent reduction.

Ivosidenib Conc. (nM)Intracellular 2-HG (nmol/10⁶ cells)% Reduction
0 (Vehicle)15.20%
107.650%
1001.192.8%
10000.596.7%

Table 2: Representative data showing dose-dependent reduction of 2-HG in IDH1-mutated cells treated with Ivosidenib.[3][9]

Cellular Differentiation Assay (Flow Cytometry)

This assay assesses the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.

Protocol:

  • Cell Culture and Treatment:

    • Culture an IDH1-mutated AML cell line (e.g., TF-1-IDH1-R132C) or primary AML patient blasts in appropriate media.

    • Treat cells with Ivosidenib (e.g., 500 nM) or DMSO for 7-14 days, replenishing the drug and media every 3-4 days.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b, CD14, and CD15, and a blast marker like CD34.[9][20]

  • Flow Cytometry Analysis:

    • Acquire data on a multi-color flow cytometer.

    • Gate on viable, single cells.

    • Analyze the percentage of cells expressing the mature myeloid markers (CD11b+, CD14+, CD15+) in the Ivosidenib-treated versus vehicle-treated populations.

  • Data Analysis:

    • Quantify the shift in cell populations from a blast-like phenotype (e.g., CD34+) to a more mature phenotype.

    • Present the data as the percentage of marker-positive cells.

Experimental Workflow Figure 3: Key Experimental Validation Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzymatic_Assay In Vitro Enzymatic Assay (IC50 Determination) Ivosidenib_Treatment Ivosidenib Treatment (Dose-Response) Cell_Culture IDH1-Mutated Cell Culture (e.g., AML, Glioma) Cell_Culture->Ivosidenib_Treatment Metabolite_Extraction Metabolite Extraction Ivosidenib_Treatment->Metabolite_Extraction Flow_Cytometry Differentiation Marker Analysis (Flow Cytometry) Ivosidenib_Treatment->Flow_Cytometry LCMS 2-HG Quantification (LC-MS/MS) Metabolite_Extraction->LCMS

Figure 3: Key Experimental Validation Workflow.

Conclusion

(R,S)-Ivosidenib represents a paradigm of precision medicine, effectively targeting the neomorphic activity of mutant IDH1. Its mechanism of action is a clear and logical cascade: direct enzyme inhibition leads to a profound reduction of the oncometabolite 2-HG, which in turn alleviates the epigenetic blockade on cellular differentiation. This allows malignant cells, particularly in hematologic malignancies, to resume their maturation process, leading to durable clinical responses. The robust preclinical and clinical data, validated through the experimental workflows described herein, firmly establish Ivosidenib as a cornerstone therapy for patients with IDH1-mutated cancers.[5][9][12]

References

  • Effect of ivosidenib and vorasidenib on 2-hydroxyglutarate levels in low grade glioma: An in vivo MR spectroscopy study. (n.d.). Vertex AI Search.
  • Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study. (2020, July 27). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • Ivosidenib. Isocitrate dehydrogenase (IDH) inhibitor, Treatment of hematological cancer, Treatment of solid tumors. (2017, October 5). Vertex AI Search.
  • FDA Approval Summary: Ivosidenib for Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation. (2019, June 3). AACR Journals. Retrieved March 18, 2026, from [Link]

  • Tibsovo (Ivosidenib) FDA Approved for Advanced or Metastatic Cholangiocarcinoma and IDH1 Mutation. (2021, December 15). CCA News Online. Retrieved March 18, 2026, from [Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. (2022, August 23). Frontiers. Retrieved March 18, 2026, from [Link]

  • IDH1 Mutations in AML. (n.d.). TIBSOVO® (ivosidenib tablets) MOA. Retrieved March 18, 2026, from [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. (2018, January 19). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Effect of ivosidenib and vorasidenib on 2-hydroxyglutarate levels in low grade glioma: An in vivo MR spectroscopy study. (2025, May 28). ASCO Publications. Retrieved March 18, 2026, from [Link]

  • Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia. (2020, October 29). ASCO Publications. Retrieved March 18, 2026, from [Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • What is the mechanism of Ivosidenib? (2024, July 17). Patsnap Synapse. Retrieved March 18, 2026, from [Link]

  • Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Therapeutic inhibition of isocitrate dehydrogenase mutations in glioma and cholangiocarcinoma: new insights and promises—a narrative review. (2024, August 21). Chinese Clinical Oncology. Retrieved March 18, 2026, from [Link]

  • Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome. (2024, August 13). ASH Publications. Retrieved March 18, 2026, from [Link]

  • Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • FDA Approves Drug Designed to Target Specific Mutation in Rare Blood Cancer Type. (n.d.). The Leukemia & Lymphoma Society. Retrieved March 18, 2026, from [Link]

  • Ivosidenib leads to durable responses in IDH1 mutated clonal cytopenias of undetermined significance: A phase II decentralized clinical trial. (2025, November 3). ASH Publications. Retrieved March 18, 2026, from [Link]

  • Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Phase Ib/II study of the IDH1-mutant inhibitor ivosidenib with the BCL2 inhibitor venetoclax +/- azacitidine in IDH1-mutated hematologic malignancies. (n.d.). ASCO Publications. Retrieved March 18, 2026, from [Link]

  • Treatment of IDH1-Mutant cholangiocarcinoma. (2023, September 18). Dove Medical Press. Retrieved March 18, 2026, from [Link]

  • Clinical and translational study of ivosidenib plus nivolumab in advanced solid tumors harboring IDH1 mutations. (2025, July 21). medRxiv. Retrieved March 18, 2026, from [Link]

  • Ivosidenib (AG-120) in mutant IDH1 relapsed/refractory acute myeloid leukemia. (n.d.). Servier US Medical Affairs. Retrieved March 18, 2026, from [Link]

  • Differentiation syndrome with ivosidenib and enasidenib treatment in patients with relapsed or refractory IDH-mutated AML: a U.S. Food and Drug Administration systematic analysis. (2020, May 11). PMC. Retrieved March 18, 2026, from [Link]

  • Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives. (2024, August 2). CNR-IRIS. Retrieved March 18, 2026, from [Link]

  • Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome. (2024, August 13). PubMed. Retrieved March 18, 2026, from [Link]

  • Behind the FDA Approval of Ivosidenib in IDH1-Mutated MDS. (2023, October 26). Targeted Oncology. Retrieved March 18, 2026, from [Link]

  • Mechanism of action of ivosidenib in glioma with IDH1 mutation. The... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials. (2024, November 7). PMC. Retrieved March 18, 2026, from [Link]

  • Insights into novel emerging epigenetic drugs in myeloid malignancies. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Consensus Leukemia Immunophenotyping. (2002, April 18). Wiley Online Library. Retrieved March 18, 2026, from [Link]

  • Ivosidenib in the treatment of patients with IDH1 mutated cholangiocarcinoma. (2023, December 22). Via Medica Journals. Retrieved March 18, 2026, from [Link]

  • D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric). (n.d.). Vertex AI Search.
  • FDA Approval Summary: Ivosidenib in Combination with Azacitidine for Treatment of Patients with Newly Diagnosed Acute Myeloid Leukemia with an IDH1 Mutation. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia. (2020, April 2). Haematologica. Retrieved March 18, 2026, from [Link]

  • Molecular and Morphological Changes Induced by Ivosidenib Correlate with Efficacy in Mutant-IDH1 Cholangiocarcinoma. (2021, March 12). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • A novel differentiation response with combination IDH inhibitor and intensive induction therapy for AML. (2021, April 27). Blood Advances. Retrieved March 18, 2026, from [Link]

  • Measuring d-2-HG concentrations in various biological samples by using... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • P17.20.A REVERSAL OF EPIGENETIC DYSREGULATION IN BREAST CANCER BRAIN METASTASIS VIA HDAC1/2 INHIBITION. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Reversing Epigenetic Dysregulation in Neurodegenerative Diseases: Mechanistic and Therapeutic Considerations. (2025, May 21). PubMed. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

The Critical Role of Stereochemistry in Targeted Cancer Therapy: A Technical Guide to the Binding Affinity of Ivosidenib Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ivosidenib (AG-120) is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib (AG-120) is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. As a chiral molecule, the stereochemistry of ivosidenib is paramount to its therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of the differential binding affinity and inhibitory activity between the racemic mixture of ivosidenib and its enantiopure form, AG-120. We will delve into the mechanism of action, the significance of stereoisomerism in its interaction with the mutant IDH1 enzyme, and provide detailed experimental protocols for assessing binding affinity. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals in the field of targeted cancer therapy.

Introduction: The Rise of IDH1 Inhibition in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme have emerged as a significant therapeutic target in various malignancies.[1] These somatic point mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic gain-of-function activity.[1][2] This altered function leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.[3][4]

Ivosidenib (commercially known as Tibsovo®) was developed as a targeted inhibitor of these mutant IDH1 enzymes.[2] By selectively binding to and inhibiting the mutant IDH1, ivosidenib effectively reduces the production of 2-HG, thereby restoring normal cellular differentiation and impeding cancer cell growth.[3][4]

The Decisive Role of Stereochemistry: (S)-Ivosidenib (AG-120) as the Active Enantiomer

Ivosidenib is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers: (S)-Ivosidenib and (R)-Ivosidenib. The therapeutic efficacy of ivosidenib is exclusively attributed to the (S)-enantiomer, which is also referred to as AG-120.[1] The (R)-enantiomer is considered to be significantly less active.[1] This stark difference in activity underscores the highly specific three-dimensional interaction required for effective inhibition of the mutant IDH1 enzyme.

The development of an enantiopure drug, containing only the active (S)-enantiomer, is a critical aspect of its clinical success. Administering a racemic mixture (a 50:50 mixture of both enantiomers) would introduce the inactive (R)-enantiomer, which could potentially contribute to off-target effects or an altered pharmacokinetic profile without providing any therapeutic benefit.

Mechanism of Action: An Allosteric and Stereospecific Inhibition

Ivosidenib functions as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme that is distinct from the active site.[1] Specifically, it binds at the dimer interface of the enzyme.[1] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from catalyzing the reduction of α-KG to 2-HG.

The stereochemistry of the (S)-enantiomer is crucial for its optimal fit within this allosteric pocket. The specific spatial arrangement of the atoms in (S)-ivosidenib allows for the necessary molecular interactions to stabilize the inactive conformation of the enzyme. The (R)-enantiomer, with its mirrored three-dimensional structure, does not fit as effectively into this binding site, resulting in its significantly lower inhibitory activity.

cluster_0 Mutant IDH1 Signaling Pathway cluster_1 Ivosidenib (AG-120) Intervention Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Wild-type IDH1 Activity 2-Hydroxyglutarate (Oncometabolite) 2-Hydroxyglutarate (Oncometabolite) α-Ketoglutarate->2-Hydroxyglutarate (Oncometabolite) Mutant IDH1 Neomorphic Activity Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (Oncometabolite)->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Blocked Cellular Differentiation Blocked Cellular Differentiation Epigenetic Dysregulation->Blocked Cellular Differentiation Tumorigenesis Tumorigenesis Blocked Cellular Differentiation->Tumorigenesis Ivosidenib (S-enantiomer) Ivosidenib (S-enantiomer) Mutant IDH1 Mutant IDH1 Ivosidenib (S-enantiomer)->Mutant IDH1 Allosteric Binding at Dimer Interface Inactive Conformation Inactive Conformation Mutant IDH1->Inactive Conformation Induces Conformational Change Inhibition of 2-HG Production Inhibition of 2-HG Production Inactive Conformation->Inhibition of 2-HG Production Prevents α-KG Reduction Restoration of Cellular Differentiation Restoration of Cellular Differentiation Inhibition of 2-HG Production->Restoration of Cellular Differentiation

Caption: Mechanism of action of ivosidenib (AG-120).

Comparative Binding Affinity: Racemic vs. Enantiopure Ivosidenib

However, the available data for the enantiopure (S)-ivosidenib (AG-120) and the description of the racemic mixture as "less active" provide a clear indication of the stereospecificity of the drug-target interaction.

CompoundTargetIC50 (nM)Reference
(S)-Ivosidenib (AG-120) IDH1-R132H12
IDH1-R132C13
IDH1-R132G8
IDH1-R132L13
IDH1-R132S12
(R,S)-Ivosidenib (Racemic) IDH1 MutantsLess Active[1]
(R)-Ivosidenib IDH1 MutantsSignificantly Less Active / Inactive[1]

Table 1: Comparative Inhibitory Activity of Ivosidenib Enantiomers.

Experimental Protocol: In Vitro IDH1 Enzyme Inhibition Assay

To quantitatively determine and compare the binding affinity (IC50) of racemic ivosidenib and its enantiopure forms, a robust in vitro enzyme inhibition assay is required. The following protocol outlines a standard method for measuring the activity of mutant IDH1 enzymes and assessing the inhibitory potential of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific mutant IDH1 enzyme (e.g., R132H).

Principle: The neomorphic activity of mutant IDH1 enzymes involves the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The rate of this reaction can be monitored by measuring the decrease in NADPH concentration, which absorbs light at 340 nm.

Materials
  • Purified recombinant mutant IDH1 (e.g., R132H) enzyme

  • Test compounds: (S)-Ivosidenib, (R)-Ivosidenib, and (R,S)-Ivosidenib

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% (w/v) Bovine Serum Albumin (BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare stock solutions of the test compounds in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.

    • Further dilute the DMSO serial dilutions in Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the purified mutant IDH1 enzyme to the desired working concentration in Assay Buffer.

    • Prepare a solution of α-KG and NADPH in Assay Buffer at a concentration that is typically at or near their respective Km values for the enzyme.

  • Assay Procedure:

    • Add a defined volume of the diluted test compounds to the wells of the microplate. Include a vehicle control (Assay Buffer with the same final DMSO concentration) and a positive control (a known inhibitor).

    • Add the diluted mutant IDH1 enzyme to each well and pre-incubate with the compounds for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the α-KG/NADPH solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each compound concentration from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compounds to Microplate Add Compounds to Microplate Prepare Compound Dilutions->Add Compounds to Microplate Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Add Enzyme and Pre-incubate Add Enzyme and Pre-incubate Prepare Enzyme and Substrate Solutions->Add Enzyme and Pre-incubate Add Compounds to Microplate->Add Enzyme and Pre-incubate Initiate Reaction with Substrates Initiate Reaction with Substrates Add Enzyme and Pre-incubate->Initiate Reaction with Substrates Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate Reaction with Substrates->Monitor Absorbance at 340 nm Calculate Reaction Velocities Calculate Reaction Velocities Monitor Absorbance at 340 nm->Calculate Reaction Velocities Determine Percent Inhibition Determine Percent Inhibition Calculate Reaction Velocities->Determine Percent Inhibition Plot Data and Calculate IC50 Plot Data and Calculate IC50 Determine Percent Inhibition->Plot Data and Calculate IC50 End End Plot Data and Calculate IC50->End

Caption: Experimental workflow for the IDH1 enzyme inhibition assay.

Conclusion

The therapeutic success of ivosidenib is a testament to the critical importance of stereochemistry in drug design and development. The enantiopure (S)-enantiomer, AG-120, is a potent and selective inhibitor of mutant IDH1, demonstrating the precise three-dimensional molecular interactions required for effective allosteric inhibition. In contrast, the (R)-enantiomer is largely inactive, highlighting the potential for reduced efficacy and increased off-target effects if administered as a racemic mixture. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers and drug developers to understand and further investigate the stereospecific inhibition of mutant IDH1, a key target in modern oncology.

References

  • What is the mechanism of Ivosidenib?. Patsnap Synapse. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Publications. [Link]

  • Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. National Center for Biotechnology Information. [Link]

  • Discovery and Development of Ivosidenib (AG‐120: TIBSOVO ® ). Request PDF. [Link]

  • Behind the FDA Approval: Ivosidenib for IDH1-Mutated Cholangiocarcinoma. Targeted Oncology. [Link]

  • IDH1 Mutations in AML. TIBSOVO® (ivosidenib tablets) MOA. [Link]

  • Mechanism of action of ivosidenib in glioma with IDH1 mutation. ResearchGate. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. PubMed. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Semantic Scholar. [Link]

  • X-Ray Crystal Structure of IDH1R132H complex with AG-120 (Ivosidenib). ResearchGate. [Link]

  • Isocitrate Dehydrogenase Assay Services. Reaction Biology. [Link]

  • (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. ResearchGate. [Link]

  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. RSC Publishing. [Link]

  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells. ACS Publications. [Link]

  • Biochemical characterization of mIDH1 inhibitors. ResearchGate. [Link]

  • Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. ACS Publications. [Link]

  • Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. National Center for Biotechnology Information. [Link]

  • AG-120, an Oral, Selective, First-in-Class, Potent Inhibitor of Mutant IDH1, Reduces Intracellular 2HG and Induces Cellular Differentiation in TF-1 R132H Cells and Primary Human IDH1 Mutant AML Patient Samples Treated Ex Vivo. ASH Publications. [Link]

  • Inhibition of Mutated Isocitrate Dehydrogenase 1 in Cancer. National Center for Biotechnology Information. [Link]

  • A, compounds 1 and 2 bind to both free and NADPH-bound R132H IDH1. ResearchGate. [Link]

  • (R,S)-Ivosidenib. Cambridge Bioscience. [Link]

  • A method for preparing ivosidenib and an intermediate thereof.
  • Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. National Center for Biotechnology Information. [Link]

  • Compound: IVOSIDENIB (CHEMBL3989958). EMBL-EBI. [Link]

  • Effects on R132H activity by introducing Ivosidenib (AG-120) (A) or. ResearchGate. [Link]

  • ivosidenib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ivosidenib. The Merck Index Online. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ResearchGate. [Link]

  • Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy. National Center for Biotechnology Information. [Link]

  • 7PJN: Crystal Structure of Ivosidenib-resistant IDH1 variant R132C S280F in complex with NADPH and inhibitor DS-1001B. RCSB PDB. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]

  • Racemic mixtures – Knowledge and References. Taylor & Francis. [Link]

  • Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes. National Center for Biotechnology Information. [Link]

  • Enantiopure molecules form apparently racemic monolayers of chiral cyclic pentamers. ResearchGate. [Link]

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Foundational

Allosteric Modulation of Isocitrate Dehydrogenase 1: An In-Depth Technical Guide on the Inhibition Profile of Ivosidenib and its (R,S)-Stereoisomer

Executive Summary The discovery of somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1)—most notably at the arginine 132 (R132) residue—represented a paradigm shift in precision oncology[1]. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1)—most notably at the arginine 132 (R132) residue—represented a paradigm shift in precision oncology[1]. These mutations confer a neomorphic enzymatic activity, shifting the enzyme's function from the oxidative decarboxylation of isocitrate to the NADPH-dependent reduction of α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (D-2HG)[2].

Ivosidenib (AG-120) is a first-in-class, highly potent, and reversible allosteric inhibitor that locks the IDH1 enzyme in a catalytically inactive, open conformation[1]. While the clinical efficacy of Ivosidenib is well-established, understanding its precise stereochemical requirements—such as the stark activity differences between the clinical stereoisomer and its less active (R,S)-enantiomer[3]—and its differential kinetic behavior against wild-type (WT) versus mutant IDH1 is critical for researchers developing next-generation inhibitors.

This whitepaper dissects the comparative inhibition profiles, the structural causality behind these differences, and provides self-validating experimental protocols for rigorous biochemical profiling.

Mechanistic Foundation: The Neomorphic Shift

To understand the inhibition profile, one must first map the divergent metabolic pathways of WT and mutant IDH1. WT IDH1 operates in the cytoplasm and peroxisomes, playing a critical role in cellular defense against oxidative stress by generating NADPH[2]. Mutant IDH1 consumes this NADPH to produce D-2HG, which competitively inhibits α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in cellular differentiation[1].

Pathway Isocitrate Isocitrate IDH1_WT IDH1 Wild-Type (Oxidative Decarboxylation) Isocitrate->IDH1_WT NADP+ aKG α-Ketoglutarate (α-KG) IDH1_Mut IDH1 Mutant (e.g., R132H) (Neomorphic Reduction) aKG->IDH1_Mut NADPH + H+ D2HG D-2-Hydroxyglutarate (D-2HG) IDH1_WT->aKG NADPH + H+ IDH1_Mut->D2HG NADP+ Ivosidenib Ivosidenib (AG-120) Ivosidenib->IDH1_WT Moderate Inhibition (IC50 ~24-71 nM) Ivosidenib->IDH1_Mut Potent Inhibition (IC50 ~12 nM)

Metabolic pathways of WT vs Mutant IDH1 and Ivosidenib inhibition mechanisms.

Stereochemical Specificity: Ivosidenib vs. (R,S)-Ivosidenib

Ivosidenib binds to an allosteric pocket at the dimer interface of the IDH1 enzyme. This pocket is highly sensitive to the spatial arrangement of the inhibitor's functional groups.

In assay development, the use of (R,S)-Ivosidenib (a less active enantiomeric/diastereomeric mixture) is a fundamental tool for target validation[3]. Because the allosteric pocket requires exact stereochemical complementarity to induce the conformational change that prevents the binding of the catalytic metal ion and substrate, the (R,S)-isomer exhibits significantly reduced affinity[3].

Causality in Experimental Design: As an application scientist, I mandate the inclusion of (R,S)-Ivosidenib as a negative control in phenotypic cellular assays. If a cellular phenotype (e.g., differentiation of primary AML blasts) is observed with AG-120 but absent with (R,S)-Ivosidenib, it self-validates that the phenotype is driven by on-target mIDH1 inhibition rather than off-target chemotoxicity or non-specific membrane disruption.

Inhibition Profile: Wild-Type vs. Mutant IDH1

A common misconception in the field is that Ivosidenib is exclusively mutant-selective. Unlike newer inhibitors such as Olutasidenib, which has an IC50 for WT IDH1 of >22,000 nM[4], Ivosidenib is a potent inhibitor of both mutant and wild-type IDH1[1][4].

However, the kinetics of binding differ drastically, which provides the therapeutic window:

  • Mutant IDH1 (R132H/C/G/L/S): Ivosidenib exhibits rapid-equilibrium binding. The inhibitor quickly locks the mutant homodimer into an inactive state.

  • Wild-Type IDH1: Ivosidenib exhibits slow-tight binding. The IC50 value drops significantly when the pre-incubation time is extended from 1 hour to 16 hours, indicating a slow conformational adaptation required to inhibit the WT enzyme[1].

Quantitative Data Summary

The table below synthesizes the biochemical profiling data for Ivosidenib across various IDH1 constructs[1].

Enzyme TargetPre-incubation TimeIC50 (nM)Binding Kinetics
IDH1-R132H 1 hour12Rapid-equilibrium
IDH1-R132C 1 hour13Rapid-equilibrium
IDH1-R132G 1 hour8Rapid-equilibrium
IDH1-WT 1 hour71Slow-tight binding
IDH1-WT 16 hours24Slow-tight binding
WT/R132H Heterodimer 1 hour12Rapid-equilibrium
WT/R132H Heterodimer 16 hours5Slow-tight binding

Note: The heterodimer data is particularly clinically relevant, as most patients possess one WT allele and one mutant allele, forming functional heterodimers in vivo[1].

Experimental Methodologies: Self-Validating Protocols

To accurately reproduce the inhibition profiles discussed above, researchers must employ highly controlled biochemical and cellular assays. Below are the step-by-step methodologies designed with built-in causality and self-validation.

Workflow Prep 1. Reagent Preparation Purified IDH1 (WT/Mutant) + Ivosidenib Enantiomers Incubate 2. Differential Pre-incubation 1h (Rapid Equilibrium) vs 16h (Slow-Tight Binding) Prep->Incubate Reaction 3. Reaction Initiation WT: Isocitrate + NADP+ | Mut: α-KG + NADPH Incubate->Reaction Quench 4. Signal Generation & Detection Diaphorase/Resazurin Fluorescence Readout Reaction->Quench Data 5. Data Synthesis Non-linear Regression for IC50 Determination Quench->Data

Step-by-step workflow for biochemical profiling of IDH1 inhibitors.

Protocol 1: Biochemical IC50 Profiling via Diaphorase-Coupled Assay

Objective: Determine the IC50 of Ivosidenib and (R,S)-Ivosidenib against IDH1 WT and R132H.

Causality Check: Why use a diaphorase-coupled resazurin assay? Direct UV measurement of NADPH at 340 nm lacks the sensitivity required for low-nanomolar enzyme concentrations. Diaphorase continuously consumes the generated NADPH (in WT assays) or monitors its depletion (in mutant assays) by reducing resazurin to highly fluorescent resorufin. This prevents product inhibition and maintains steady-state kinetics—a mandatory condition for validating slow-binding inhibitors.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.05% BSA. Rationale: Mg2+ is an essential catalytic cofactor for IDH1.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Ivosidenib and (R,S)-Ivosidenib in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add 2 nM of purified IDH1-R132H or IDH1-WT to the wells.

    • Critical Step: Incubate one set of WT plates for 1 hour and another for 16 hours at room temperature. This differential timing is the self-validating step to confirm the slow-tight binding nature of the WT enzyme[1].

  • Reaction Initiation:

    • For WT IDH1 : Add Isocitrate (1 mM) and NADP+ (2 μM).

    • For Mutant IDH1 : Add α-KG (1 mM) and NADPH (2 μM).

  • Coupled Detection: Add Diaphorase (0.1 U/mL) and Resazurin (20 μM).

  • Readout: Monitor fluorescence continuously (Ex 540 nm / Em 590 nm) for 30 minutes. Calculate the initial velocities (V0) and fit the data to a 4-parameter non-linear regression model to derive the IC50.

Protocol 2: Intracellular D-2HG Quantification via LC-MS/MS

Objective: Validate the cellular efficacy of the inhibitors by measuring the reduction of the oncometabolite D-2HG.

Causality Check: Why use LC-MS/MS with a 13C-labeled internal standard instead of a standard enzymatic assay? Biological matrices (cell lysates) contain variable amounts of endogenous metabolites that cause ion suppression. Spiking lysates with 13C-D-2HG prior to extraction corrects for these matrix effects and extraction losses, rendering the quantification absolute and self-validating.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Plate HT1080 cells (endogenous IDH1-R132C) at 2x10^5 cells/well. Treat with varying concentrations of Ivosidenib or (R,S)-Ivosidenib for 48 hours.

  • Metabolite Extraction: Aspirate media, wash cells rapidly with ice-cold PBS, and quench metabolism by adding 80% cold methanol (-80°C) containing 1 μM of 13C5-D-2HG (Internal Standard).

  • Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer coupled to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Data Analysis: Monitor the MRM (Multiple Reaction Monitoring) transitions for D-2HG (m/z 147 -> 129) and 13C5-D-2HG (m/z 152 -> 134). Normalize the D-2HG peak area to the internal standard and total protein concentration to determine the precise cellular IC50.

Conclusion

The pharmacological targeting of mutant IDH1 requires an intricate understanding of enzyme kinetics and stereochemistry. While Ivosidenib effectively inhibits both WT and mutant IDH1, its rapid-equilibrium binding to the mutant versus slow-tight binding to the WT creates a highly effective therapeutic window[1]. Furthermore, leveraging the less active (R,S)-Ivosidenib enantiomer[3] provides researchers with an indispensable tool for validating on-target mechanisms in complex cellular models. By adhering to the self-validating protocols outlined above, assay biologists can ensure the highest degree of scientific integrity in their drug discovery pipelines.

References

  • Title: Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia Source: Current Hematologic Malignancy Reports (via PubMed Central) URL: [Link]

  • Title: Recent advances of IDH1 mutant inhibitor in cancer therapy Source: Frontiers in Oncology (via PubMed Central) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecificity in mIDH1 Inhibition – Preparation and Application of (R,S)-Ivosidenib Stock Solutions

Introduction & Mechanistic Rationale Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme—most notably at the R132 residue—confer a neomorphic gain-of-function activity in various malignancies, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme—most notably at the R132 residue—confer a neomorphic gain-of-function activity in various malignancies, including acute myeloid leukemia (AML) and chondrosarcoma. This mutation alters the enzyme's active site, causing it to catalyze the reduction of alpha-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG). The pathological accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation and a block in normal cellular differentiation 1.

Ivosidenib (AG-120) is a first-in-class, highly potent allosteric inhibitor of mutant IDH1 (mIDH1). However, a critical pharmacological nuance is its stereospecificity. The therapeutic efficacy of Ivosidenib is driven exclusively by its specific (S)-enantiomer 2. The (R,S)-Ivosidenib mixture (or the isolated less active enantiomer) exhibits significantly reduced inhibitory capacity. In rigorous in vitro drug development, (R,S)-Ivosidenib is deployed as an indispensable stereospecific negative control . By running parallel assays with the active (S)-enantiomer and the inactive (R,S)-mixture, researchers can definitively prove that observed reductions in 2-HG are due to on-target, stereospecific binding rather than solvent artifacts or generalized cytotoxicity 3.

IDH1_Pathway WT_IDH1 Wild-Type IDH1 aKG alpha-KG WT_IDH1->aKG Normal Metabolism Mut_IDH1 Mutant IDH1 (R132H/C) TwoHG D-2-Hydroxyglutarate (2-HG) Mut_IDH1->TwoHG Neomorphic Activity aKG->Mut_IDH1 Substrate Epigenetics Epigenetic Block (Impaired Differentiation) TwoHG->Epigenetics Accumulation Ivosidenib (R,S)-Ivosidenib (Stereospecific Control) Ivosidenib->Mut_IDH1 Weak/No Inhibition (vs Active S-enantiomer)

Diagram 1: mIDH1 metabolic pathway and the role of (R,S)-Ivosidenib as a stereospecific control.

Chemical Properties & Formulation Parameters

Before initiating the protocol, it is critical to understand the physicochemical limitations of the molecule. Ivosidenib is a BCS Class 2 compound, meaning it is highly permeable but practically insoluble in aqueous solutions across a physiological pH range 4. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

PropertySpecification
Chemical Name (R,S)-Ivosidenib / (R,S)-AG-120
CAS Number 2070009-31-1
Molecular Formula C₂₈H₂₂ClF₃N₆O₃
Molecular Weight 582.96 g/mol
Appearance White to light-yellow crystalline solid
Primary Solubility DMSO (Up to ~100 mM)
Quantitative Dilution Guide

To ensure precise dosing, utilize the following volumetric additions of anhydrous DMSO to achieve standard stock concentrations 3:

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.715 mL8.577 mL17.154 mL
5 mM 0.343 mL1.715 mL3.431 mL
10 mM 0.172 mL0.858 mL1.715 mL

Experimental Workflow

Workflow Step1 1. Weigh (R,S)-Ivosidenib Powder Protect from moisture and light Step2 2. Reconstitute in Anhydrous DMSO Achieve 10 mM Stock Concentration Step1->Step2 Step3 3. Vortex & Sonicate Ensure complete dissolution Step2->Step3 Step4 4. Aliquot into Amber Tubes Store at -20°C to -80°C Step3->Step4 Step5 5. Dilute in Culture Media Maintain final DMSO < 0.1% v/v Step4->Step5 Step6 6. Treat Target Cells (e.g., HT1080) Incubate and assess 2-HG levels Step5->Step6

Diagram 2: Step-by-step workflow for preparing and applying (R,S)-Ivosidenib in cell culture.

Step-by-Step Protocol: Preparation of 10 mM Stock Solution

Expertise & Causality: The integrity of small-molecule inhibitors is highly dependent on solvent quality. Because (R,S)-Ivosidenib is highly hydrophobic, even trace amounts of water introduced via hygroscopic DMSO will cause the compound to crash out of solution, leading to artificially low effective concentrations and irreproducible assay results 5.

  • Equilibration: Remove the vial of (R,S)-Ivosidenib powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water.

  • Solvent Addition: Using a newly opened ampoule of anhydrous DMSO (≥99.9% purity) , add the exact volume required to reach a 10 mM concentration (e.g., 0.858 mL for 5 mg of powder).

  • Dissolution: Vortex the vial vigorously for 30–60 seconds.

  • Self-Validating Checkpoint: Inspect the tube against a strong light source. The solution must be completely optically clear. Any turbidity or micro-particulates indicate moisture contamination or incomplete dissolution. If cloudy, sonicate the vial in a room-temperature water bath for 5 minutes. Do not proceed until the solution is perfectly clear.

  • Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which force the compound to nucleate and precipitate.

  • Storage: Store aliquots immediately at -80°C for long-term stability (up to 6–12 months) or -20°C for short-term use (<1 month).

In Vitro Application Protocol: Cell Culture & 2-HG Measurement

This protocol outlines the use of (R,S)-Ivosidenib as a control alongside the active (S)-Ivosidenib to validate mIDH1 inhibition in target cells (e.g., HT1080 chondrosarcoma cells expressing endogenous mIDH1-R132C, or TF-1 erythroleukemia cells expressing mIDH1-R132H) 1.

  • Cell Seeding: Seed HT1080 or TF-1 cells in appropriate multi-well plates and allow them to adhere/acclimate for 24 hours.

  • Media Preparation: Thaw a single-use aliquot of the 10 mM (R,S)-Ivosidenib stock at room temperature. Pre-warm the cell culture media.

  • Serial Dilution: Dilute the stock solution directly into the pre-warmed media to achieve your target working concentration (e.g., 1 µM to 10 µM).

    • Critical Rule: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . For a 10 µM final treatment, dilute the 10 mM stock 1:1000. Higher DMSO concentrations induce solvent-mediated cytotoxicity and alter baseline metabolic profiles, invalidating the assay.

  • Treatment: Aspirate the old media from the cells and replace it with the (R,S)-Ivosidenib-dosed media. Treat parallel wells with the active (S)-Ivosidenib and a vehicle control (0.1% DMSO only).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C, 5% CO₂. While enzyme inhibition is rapid, the clearance of accumulated intracellular 2-HG and subsequent epigenetic shifts require prolonged exposure.

  • Harvest & Readout: Lyse the cells and quantify intracellular 2-HG levels using LC-MS/MS or a validated fluorometric 2-HG assay. The active (S)-Ivosidenib should show a >90% reduction in 2-HG, while the (R,S)-Ivosidenib control should demonstrate significantly weaker or negligible inhibition, validating the stereospecific mechanism of action.

References

  • Popovici-Muller J, et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. 2018.[Link]

  • U.S. Food and Drug Administration (FDA). TIBSOVO (ivosidenib) Quality Assessment and Chemical Properties (211192Orig1s000).[Link]

Sources

Application

Application Note: Chiral Resolution of (R,S)-Ivosidenib Racemate via Crystallization Techniques

Abstract Ivosidenib is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a critical target in several forms of cancer, including acute myeloid leukemia (AML).[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ivosidenib is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a critical target in several forms of cancer, including acute myeloid leukemia (AML).[1][2] The therapeutic activity of Ivosidenib is attributed exclusively to its (S)-enantiomer, rendering the efficient separation of the (R,S)-racemate a critical step in its pharmaceutical manufacturing.[1] This application note provides a comprehensive technical guide for researchers and drug development professionals on the crystallization-based techniques for the chiral resolution of (R,S)-Ivosidenib and its synthetic precursors. We delve into the foundational principles of racemate crystallization, present detailed protocols for diastereomeric salt resolution and dynamic crystallization, and outline the essential analytical methods for assessing enantiomeric purity.

Introduction: The Stereochemical Imperative of Ivosidenib

Ivosidenib is a chiral molecule whose pharmacological efficacy is stereospecific. The (S)-enantiomer, also known as AG-120, is the active pharmaceutical ingredient (API) that allosterically binds to the mutant IDH1 enzyme, inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) and restoring normal cellular differentiation.[1][2] In contrast, the (R)-enantiomer is considered significantly less active.[1] Consequently, the synthesis and isolation of the enantiomerically pure (S)-Ivosidenib are paramount for ensuring drug safety and efficacy.

While asymmetric synthesis can produce the desired enantiomer directly, resolution of a racemic mixture often presents a practical and scalable approach. Crystallization-based methods are particularly powerful due to their potential for high efficiency and scalability. This guide focuses on two primary strategies applicable to Ivosidenib and its intermediates:

  • Diastereomeric Salt Crystallization: A classical resolution technique involving the formation of diastereomeric salts with distinct physical properties.

  • Dynamic Crystallization: An advanced method applied to synthetic intermediates that combines selective crystallization with in-situ epimerization to overcome the 50% yield limit of classical resolution.

Foundational Principles of Racemate Crystallization

The behavior of a racemate in the solid state dictates the applicable crystallization strategy. Racemates crystallize as either a racemic compound or a conglomerate .

  • Racemic Compound: The two enantiomers co-crystallize in a 1:1 ordered arrangement within the same unit cell. The vast majority (90-95%) of chiral substances form racemic compounds.[3] These systems are generally not separable by direct preferential crystallization because the racemate is often the most stable and least soluble form.

  • Conglomerate: A simple mechanical mixture of separate crystals, where each crystal is composed of a single enantiomer. Only about 5-10% of racemates form conglomerates.[3] This property allows for separation by preferential crystallization , where seeding a supersaturated solution with crystals of one enantiomer induces the crystallization of that enantiomer alone.

Given that synthetic routes for Ivosidenib precursors explicitly employ diastereomeric resolution, it is highly probable that (R,S)-Ivosidenib and its intermediates form stable racemic compounds.[1][4] The diagram below illustrates the typical ternary phase diagram for a racemic compound-forming system, which is fundamental to understanding the crystallization process.

Caption: Conceptual ternary phase diagram for a racemic compound system.

Diastereomeric Salt Crystallization

This classical method circumvents the challenge of separating enantiomers by converting them into diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation via fractional crystallization.

The general workflow is as follows:

  • Resolving Agent Selection: A chiral acid or base is chosen to react with the racemic mixture.

  • Diastereomeric Salt Formation: The racemate is reacted with the resolving agent in a suitable solvent to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: The solvent system and temperature are manipulated to induce the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and release the enantiomerically pure free base or acid.

A patent for an Ivosidenib process describes the effective resolution of a racemic intermediate by forming diastereomeric salts with optically active acids.[5]

Caption: Workflow for Diastereomeric Salt Crystallization.

Protocol 1: General Protocol for Diastereomeric Salt Resolution of an Amine Intermediate

This protocol is a representative example based on established chemical principles for resolving a racemic amine precursor of Ivosidenib.

Materials:

  • (R,S)-Ivosidenib amine precursor

  • Chiral resolving acid (e.g., L-(+)-Tartaric acid, (1R)-(-)-Camphor-10-sulfonic acid)

  • Solvent system (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures)

  • Acid and Base for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the (R,S)-amine precursor in a suitable solvent (e.g., 10 volumes of ethanol) at an elevated temperature (e.g., 60-70 °C).

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5-1.0 equivalents of the chiral resolving acid in a minimal amount of the same solvent. Add this solution slowly to the amine solution. The exact stoichiometry should be optimized experimentally.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider further slow cooling to 0-5 °C or the addition of an anti-solvent. Gentle stirring may be applied.

  • Maturation: Age the resulting slurry at the final temperature for 2-12 hours to ensure the solid-liquid equilibrium is reached and to maximize yield and purity.

  • Isolation and Washing: Isolate the precipitated diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Purity Check: Dry the solid and analyze its diastereomeric and enantiomeric purity using chiral HPLC.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Adjust the pH of the aqueous layer to >10 with a base (e.g., 1M NaOH) to break the salt.

  • Extraction and Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine precursor.

Dynamic Crystallization of Diastereomeric Intermediates

Dynamic crystallization, also known as crystallization-induced dynamic resolution, is a highly efficient technique that can theoretically convert 100% of a racemic or diastereomeric mixture into a single, desired isomer. This is achieved by combining the selective crystallization of one diastereomer with an in-situ epimerization reaction that continuously converts the more soluble diastereomer (remaining in solution) into the less soluble one.

A patented process for an Ivosidenib intermediate leverages this exact strategy.[6][7] A mixture of two diastereomers (IIa and IIb) is treated with a catalytic amount of a base. The base facilitates epimerization between the two diastereomers in the solution phase. Concurrently, the desired diastereomer (IIa), which is less soluble in the chosen solvent system (e.g., ethanol), selectively crystallizes, thus shifting the equilibrium towards its formation.

G Figure 3: Dynamic Crystallization Process Solution Solution Phase: (Desired) Diastereomer A ⇌ (Undesired) Diastereomer B (Base-catalyzed Epimerization) Solid Solid Phase: Crystallized Diastereomer A Solution->Solid Selective Crystallization (Less Soluble) Solid->Solution Re-dissolution Start Start: ~50:50 Mixture of Diastereomers A & B Start->Solution Dissolution Equilibrium Crystallization of A pulls the equilibrium to the left, converting B into A.

Caption: Conceptual flow of dynamic crystallization.

Protocol 2: Dynamic Crystallization of an Ivosidenib Precursor (Adapted from Patent WO2021026436A1)

This protocol is based on a specific example for stereochemically enriching a mixture of diastereomeric Ivosidenib precursors.[6]

Materials:

  • Mixture of diastereomeric precursors (Compounds IIa and IIb, ~53:47 ratio)

  • Base: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Solvent: Ethanol (EtOH)

  • Anti-solvent: n-Heptane

Procedure:

  • Reaction Setup: Charge a reactor with the diastereomeric mixture (1.0 eq), ethanol (3 volumes), and TBD (~0.08 eq).

  • Dynamic Resolution: Agitate the resulting slurry at a controlled temperature of 14-17 °C for approximately 20 hours. During this time, the base facilitates epimerization in the solution while the less soluble, desired diastereomer (IIa) selectively crystallizes.

  • Anti-Solvent Addition: Add n-heptane (3 volumes) dropwise to the mixture to further decrease the solubility of the desired product and increase the isolated yield.

  • Final Agitation: Continue agitation at 14-17 °C for an additional hour.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a pre-mixed, cold solution of EtOH/n-heptane (1:1 v/v).

  • Drying: Dry the product under vacuum at 50 °C.

  • Analysis: The resulting solid is the ethanol solvate of the desired diastereomer (IIa) with >99.9% diastereomeric purity and a typical isolated yield of ~65%.[6]

Analytical Characterization for Enantiomeric Purity

The success of any chiral resolution is quantified by the enantiomeric excess (e.e.) or purity of the final product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[1][8]

Protocol 3: Chiral HPLC Analysis of Ivosidenib Enantiomers

This is a representative method for the analytical separation of (R) and (S)-Ivosidenib.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral column (e.g., polysaccharide-based, like CHIRALPAK® series)[8]

  • Mobile phase solvents (HPLC grade, e.g., n-hexane, ethanol, methanol, formic acid)

  • Sample of resolved Ivosidenib or precursor

  • Racemic (R,S)-Ivosidenib standard for reference

Procedure:

  • System Setup: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Standard Preparation: Prepare a solution of the racemic standard in the mobile phase (e.g., 1 mg/mL) to confirm the retention times of both enantiomers and establish resolution.

  • Sample Preparation: Prepare a solution of the crystallized sample at a similar concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the standard and sample solutions onto the column.

  • Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength (e.g., 248 nm or 254 nm).[8]

  • Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on the standard chromatogram. Calculate the enantiomeric purity or enantiomeric excess (e.e.) using the peak areas:

    • % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

    • % e.e. = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Data Presentation: Representative Analytical Conditions

The following table summarizes typical conditions for the chiral separation of Ivosidenib enantiomers found in the literature.

ParameterHPLC Method[8]Chiral HPLC Method
Technique Normal Phase HPLCReverse Phase HPLC
Column CHIRALPAK® IA or similar polysaccharide CSPNot specified, but a chiral column is used.
Mobile Phase n-Hexane : Ethanol (e.g., 80:20 v/v)Methanol : 0.1% Formic Acid (65:35 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °CAmbient
Detection UV at 254 nmUV at 248 nm
Retention Times Baseline separation of enantiomers(R,R), (S,R), and (S,S)-Ivosidenib resolved at 4.8, 5.7, and 6.5 min, respectively.

Conclusion

The chiral resolution of (R,S)-Ivosidenib is a critical manufacturing step that relies on fundamental principles of crystallization. While direct preferential crystallization is unlikely to be effective, this guide demonstrates that diastereomeric salt resolution is a robust and proven strategy for separating enantiomers of Ivosidenib precursors. Furthermore, dynamic crystallization offers a more advanced and efficient approach, capable of achieving high yields and exceptional purity by combining selective crystallization with in-situ epimerization. The successful implementation of these protocols, verified by rigorous chiral HPLC analysis, is essential for the production of the therapeutically active (S)-Ivosidenib.

References

  • Wang, X., & Lu, J. (2009). Application of Preferential Crystallization for Different Types of Racemic Compounds. Industrial & Engineering Chemistry Research, 48(15), 7356-7362. [Link]

  • ResearchGate. (n.d.). Application of Preferential Crystallization for Different Types of Racemic Compounds. Retrieved from [Link]

  • Coquerel, G., et al. (2019). Enabling Direct Preferential Crystallization in a Stable Racemic Compound System. Molecular Pharmaceutics, 16(10), 4389-4396. [Link]

  • Lorenz, H., Polenske, D., & Seidel-Morgenstern, A. (2006). Application of preferential crystallization to resolve racemic compounds in a hybrid process. Chirality, 18(10), 828-40. [Link]

  • ResearchGate. (n.d.). Preferential crystallization of a racemic compound via its conglomerate co-crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral LC method development for stereo-selective separation and quantification of Ivosidenib and its S,R and R,R isomeric impurities in drug substance and finished product. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process Of Preparation Of Ivosidenib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof.
  • Google Patents. (n.d.). US20210309639A1 - Solid state forms of ivosidenib.
  • ResearchGate. (2025). Green Analytical HPLC Method Development for Impurity Profiling of Ivosidenib with LCMS/MS Characterization and In Silico Toxicity Prediction of its Degradation Products. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Quantitation of Ivosidenib in Human Plasma Via LC–MS/MS and its Application in Clinical Trials. Retrieved from [Link]

  • Google Patents. (n.d.). IL290377B1 - Method for preparing ibosidanib and its intermediate.
  • McCorvie, T. J., et al. (2022). Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. Nature Communications, 13(1), 4794. [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300-305. [Link]

  • JETIR. (2024). A Comprehensive Stability-Indicating HPLC Approach for Quantification of Ivosidenib in bulk drug and Pharmaceutical formulations. Retrieved from [Link]

  • Med-Surg Nursing. (n.d.). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

Sources

Method

LC-MS/MS quantification method for (R,S)-ivosidenib in plasma

An Application Note and Protocol for the Bioanalytical Quantification of (R,S)-Ivosidenib in Plasma using LC-MS/MS Abstract This document provides a comprehensive guide for the quantitative determination of ivosidenib in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalytical Quantification of (R,S)-Ivosidenib in Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative determination of ivosidenib in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ivosidenib is a potent, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Accurate quantification of its circulating concentration in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and ensuring safety and efficacy in clinical trials.[2][3] This guide details a robust, sensitive, and selective method, including a streamlined protein precipitation protocol for sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters. The methodology is grounded in established principles of bioanalysis and aligns with regulatory expectations for method validation as outlined by the U.S. Food and Drug Administration (FDA).[4][5]

Introduction: The Significance of Ivosidenib Quantification

Ivosidenib is an orally administered targeted therapy approved for treating acute myeloid leukemia (AML) and cholangiocarcinoma that harbor susceptible IDH1 mutations.[6][7] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by inducing epigenetic changes that block cellular differentiation.[1] Ivosidenib functions by specifically inhibiting the mutant IDH1 enzyme, thereby lowering 2-HG levels and restoring normal cellular processes.

Given its therapeutic importance, a validated bioanalytical method is crucial for several reasons:

  • Pharmacokinetic Characterization: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[8]

  • Dose-Exposure-Response Relationship: To correlate drug concentrations with therapeutic efficacy and potential toxicities, such as QT interval prolongation.[3][9]

  • Clinical Trial Support: To provide reliable data for regulatory submissions.[2]

LC-MS/MS is the gold standard for small-molecule quantification in complex biological matrices like plasma due to its exceptional sensitivity, selectivity, and wide dynamic range.[1]

Mechanism of Action

The rationale for monitoring ivosidenib is directly linked to its targeted mechanism of action. The diagram below illustrates how ivosidenib intervenes in the cancer-driving metabolic pathway.

Ivosidenib_MoA cluster_0 Metabolic Pathway in IDH1-Mutant Cancer cluster_1 Therapeutic Intervention Isocitrate Isocitrate mIDH1 Mutant IDH1 Enzyme Isocitrate->mIDH1 Substrate aKG α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG Neomorphic Activity Epigenetics Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetics Inhibits α-KG-dependent dioxygenases Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits

Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and reversing oncogenic effects.

Bioanalytical Method and Protocol

This section outlines the complete protocol, from sample preparation to data acquisition. The chosen methodology prioritizes efficiency, robustness, and minimal matrix effects.

Materials and Reagents
  • Standards: Ivosidenib reference standard and a stable isotope-labeled internal standard (IS), such as Ivosidenib-d4. The use of a stable isotope-labeled IS is highly recommended as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability.[2][10]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade or higher).

  • Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K2EDTA).

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials or 96-well plates.

  • Equipment: Centrifuge capable of >10,000 x g, vortex mixer, analytical balance.

Preparation of Standards and Quality Control Samples

The foundation of an accurate quantitative assay is the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of ivosidenib and Ivosidenib-d4 into separate volumetric flasks.

    • Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to final concentrations of 1 mg/mL. Store at -20°C or below.

  • Working Solutions:

    • Prepare serial dilutions of the ivosidenib primary stock solution in 50:50 acetonitrile/water to create a series of working standard solutions. These will be used to spike the calibration curve (CAL) samples.

    • Prepare at least three separate working solutions for Low, Medium, and High QC levels (LQC, MQC, HQC) from the primary stock.

    • Prepare a working solution for the internal standard (e.g., 100 ng/mL Ivosidenib-d4) in acetonitrile.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • Spike drug-free plasma with the appropriate ivosidenib working solutions to achieve the desired concentration range. A typical range for ivosidenib is 2-2000 ng/mL.[11][12]

    • The final concentration of organic solvent added during spiking should not exceed 5% of the plasma volume to maintain matrix integrity.

    • Prepare CAL and QC samples in bulk and aliquot into single-use tubes for storage at -80°C.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting ivosidenib from plasma, demonstrating good recovery and feasibility.[11][12]

SamplePrep_Workflow Plasma 1. Aliquot Plasma (e.g., 90 µL of CAL, QC, or Unknown) Add_IS 2. Add IS Working Solution in Acetonitrile (e.g., 200 µL) Plasma->Add_IS Vortex 3. Vortex (e.g., 1 minute) Add_IS->Vortex Centrifuge 4. Centrifuge (e.g., 13,000 rpm for 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant (e.g., 120 µL) Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System (e.g., 2 µL) Supernatant->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol:

  • Allow plasma samples (CAL, QC, and unknowns) to thaw completely at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 90 µL of plasma.

  • Add 200 µL of the internal standard working solution (prepared in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein denaturation and precipitation.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm or >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][11]

  • Carefully transfer 120 µL of the clear supernatant to an autosampler vial or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times, essential for high-throughput analysis.
Column C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)C18 columns provide excellent retention and separation for moderately polar compounds like ivosidenib.[7][11]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of ivosidenib, enhancing ionization in positive ESI mode.[11][12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient Elution Start at low %B, ramp to high %B to elute ivosidenib, then return to initial conditions.A gradient ensures efficient elution of the analyte while separating it from matrix components, leading to sharper peaks and reduced ion suppression.
Injection Volume 2 - 5 µLSmall injection volumes minimize column overload and potential matrix effects.[11]
Column Temp. 40 - 45 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[7]
Total Run Time ~3 minutesA short run time is achievable and ideal for analyzing large batches of clinical samples.[12]
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)Ivosidenib contains basic nitrogen atoms that are readily protonated in an acidic mobile phase.
Capillary Voltage ~2.0 - 3.5 kVOptimized to achieve stable and efficient ion generation.[7][11]
Source Temp. ~150 °COptimized for efficient solvent evaporation without causing thermal degradation.[11]
Desolvation Temp. ~500 °CHigh temperature is needed to fully desolvate ions before they enter the mass analyzer.[11]
MRM Transitions Ivosidenib: m/z 583.9 → 214.5 (Quantifier), 583.9 → 186.6 (Qualifier)Ivosidenib-d4: m/z 587.9 → 218.5These specific precursor-to-product ion transitions provide high selectivity for the analyte and IS, minimizing interference from other compounds.[11][12]
Collision Energy ~20-35 VOptimized for each transition to achieve the most stable and intense product ion signal.[11]

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[13] The validation should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10 guidelines.[4][14]

Validation_Pyramid cluster_0 Core Validation Parameters A Reliable Quantitative Data B Selectivity & Specificity C Accuracy & Precision B->C D Sensitivity (LLOQ) & Linearity C->D E Stability D->E F Matrix Effect & Recovery E->F

Caption: Key parameters for a self-validating bioanalytical method.

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, LQC, MQC, HQC levels. For intra- and inter-day runs, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).[12][15]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.[11]
Stability To ensure the analyte is stable under various storage and handling conditions.Assessed at LQC and HQC levels. Mean concentration must be within ±15% of nominal after exposure to conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).[11]
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and robust protocol for the quantification of (R,S)-ivosidenib in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis required in clinical and preclinical studies. When fully validated according to regulatory guidelines, this method can reliably support pharmacokinetic assessments and therapeutic drug monitoring, contributing to the safe and effective use of ivosidenib in cancer therapy.

References

  • Benchchem. (n.d.). Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide.
  • Benchchem. (n.d.). Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide.
  • Cognibrain. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • EBF. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Fan, G., et al. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma: Application to a pharmacokinetic study. Acta Chromatographica, 35(3). [Link]

  • Benchchem. (n.d.). Analytical Methods for the Detection of Ivosidenib in Biological Samples.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. Investigational New Drugs, 37(4), 754-766. [Link]

  • Ali, A., et al. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib. ACS Omega. [Link]

  • Fan, G., et al. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma. AKJournals.
  • Fan, G., et al. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma. Semantic Scholar.
  • Yin, F., et al. (2021). Quantitation of ivosidenib in human plasma via LC-MS/MS and its application in clinical trials. Bioanalysis, 13(11), 875-889. [Link]

  • ResearchGate. (2025). A Simple HPLC-UV Method for Ivosidenib Determination in Human Plasma.
  • Kim, E., et al. (2024). A Simple HPLC-UV Method for Ivosidenib Determination in Human Plasma. Journal of Analytical Toxicology, 48(6), 573-579. [Link]

  • IAPC Journals. (2019). Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 µL mice plasma. International Association of Physical Chemists.
  • Yin, F., et al. (2021). Quantitation of Ivosidenib in Human Plasma Via LC–MS/MS and its Application in Clinical Trials. Taylor & Francis Online. [Link]

Sources

Application

(R,S)-Ivosidenib in Mutant IDH1 Biochemical Assays: Principles, Protocols, and Data Interpretation

An Application Guide for Researchers Abstract Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These mutations confer a neomorphic, gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[4][5][6][7] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, promoting tumorigenesis.[3][7] Ivosidenib (AG-120) is a first-in-class, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[3][5][8][9] This application note provides a comprehensive guide for researchers utilizing (R,S)-ivosidenib in biochemical assays to characterize the activity of mutant IDH1 enzymes. It includes a detailed explanation of the underlying biochemical principles, step-by-step protocols for determining inhibitor potency (IC50), and guidelines for data analysis and assay validation.

Introduction: The Role of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.[10][11] In several cancers, a recurrent somatic point mutation occurs at the arginine 132 (R132) residue in the enzyme's active site.[1][10] This mutation prevents the binding of isocitrate but enables the enzyme to bind α-KG and NADPH, catalyzing the reduction of α-KG to 2-HG.[4][6][11]

This neomorphic activity has two key consequences:

  • Production of the Oncometabolite 2-HG: 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation.[7][12]

  • Consumption of NADPH: The reaction consumes NADPH, a critical cellular reductant, potentially rendering cancer cells vulnerable to oxidative stress.[4][13]

Ivosidenib is designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[5][14] Biochemical assays are fundamental tools for quantifying the inhibitory potency of compounds like ivosidenib against their target enzyme.

Mechanism of Action: Wild-Type vs. Mutant IDH1

The diagram below illustrates the catalytic difference between wild-type (WT) and mutant IDH1 and the inhibitory action of ivosidenib.

cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway & Ivosidenib Inhibition Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG_WT α-Ketoglutarate NADP NADP+ NADP->WT_IDH1 NADPH_WT NADPH WT_IDH1->aKG_WT WT_IDH1->NADPH_WT aKG_Mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 (e.g., R132H) aKG_Mut->Mut_IDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) NADPH_Mut NADPH NADPH_Mut->Mut_IDH1 NADP_Mut NADP+ Mut_IDH1->TwoHG Neomorphic Activity Mut_IDH1->NADP_Mut Ivosidenib Ivosidenib (AG-120) Ivosidenib->Mut_IDH1 Inhibition

Caption: Wild-type vs. Mutant IDH1 pathway and Ivosidenib's mechanism.

Biochemical Assay Principle

The activity of mutant IDH1 is most commonly measured by monitoring the consumption of its cofactor, NADPH. Since NADPH absorbs light at 340 nm while NADP+ does not, this consumption can be tracked directly via spectrophotometry. However, a more sensitive and high-throughput-friendly method involves coupling the reaction to a fluorescent reporter system.

A widely used coupled assay utilizes the enzyme diaphorase, which uses the NADPH remaining after the primary reaction to reduce a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin).[12][15] In this setup, the inhibitor's activity is inversely proportional to the fluorescence signal: higher inhibition of mutant IDH1 leads to more NADPH being left over, resulting in a stronger fluorescent signal.

Materials and Reagents

  • Enzyme: Recombinant human mutant IDH1 (e.g., R132H, R132C).[16][17][18]

  • Inhibitor: (R,S)-Ivosidenib (AG-120).[8][19]

  • Substrates: α-Ketoglutarate (α-KG) and β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).[20][21]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) Bovine Serum Albumin (BSA), 2 mM DTT. Note: Buffer composition may require optimization.

  • Detection Reagents (for coupled assay): Diaphorase and Resazurin.[15][22]

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.[23]

  • Hardware: Black, opaque 96-well or 384-well microplates (for fluorescence assays), and a microplate reader capable of fluorescence detection (e.g., Ex/Em = 530-560/590 nm).[15][22]

Experimental Workflow: IC50 Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of ivosidenib.

cluster_workflow IC50 Determination Workflow prep 1. Reagent Prep - Prepare Assay Buffer - Dilute Ivosidenib - Prepare Enzyme & Substrates dispense 2. Dispense - Add Ivosidenib dilutions  to plate - Add Mutant IDH1 Enzyme prep->dispense preincubate 3. Pre-incubation - Incubate enzyme and  inhibitor together  (e.g., 60 min at RT) dispense->preincubate initiate 4. Initiate Reaction - Add Substrate Mix  (α-KG + NADPH) preincubate->initiate react 5. Primary Reaction - Incubate to allow NADPH  consumption  (e.g., 60 min at RT) initiate->react detect 6. Detection - Add Detection Reagents  (Diaphorase/Resazurin) - Incubate (e.g., 10 min at RT) react->detect read 7. Read Plate - Measure Fluorescence  (Ex 540nm / Em 590nm) detect->read analyze 8. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze

Caption: Standard experimental workflow for an IDH1 inhibitor IC50 assay.

Detailed Protocol: Fluorescence-Based NADPH Consumption Assay

This protocol is designed for a 96-well format and can be scaled for 384-well plates.

Step 1: Reagent Preparation

  • Ivosidenib Stock: Prepare a 10 mM stock solution of Ivosidenib in 100% DMSO.[23]

  • Ivosidenib Serial Dilution: Perform a serial dilution of the 10 mM stock in DMSO. Then, dilute this series into the Assay Buffer to create working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Working Solution: Dilute the recombinant mutant IDH1 enzyme in cold Assay Buffer to the desired final concentration (e.g., 5-10 nM). Keep on ice.

  • Substrate Mix: Prepare a mix of α-KG and NADPH in Assay Buffer. Final concentrations in the assay are typically around the Km values (e.g., 125-300 µM for α-KG and 15 µM for NADPH).[12][24]

  • Detection Mix: Prepare a solution of Diaphorase and Resazurin in Assay Buffer according to the manufacturer's instructions. Protect from light.[22]

Step 2: Assay Execution

  • Dispense Inhibitor: Add 25 µL of the serially diluted Ivosidenib working solutions to the wells of a black 96-well plate. Include wells with Assay Buffer + DMSO for positive control (0% inhibition) and wells without enzyme for negative control (100% inhibition).

  • Add Enzyme: Add 25 µL of the Enzyme Working Solution to all wells except the negative controls (add 25 µL of Assay Buffer to these).

  • Pre-incubation: Mix the plate gently and incubate for 60 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[22]

  • Initiate Reaction: Add 50 µL of the Substrate Mix to all wells to start the enzymatic reaction.

  • Primary Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.[22]

  • Add Detection Reagents: Add 50 µL of the Detection Mix to all wells.

  • Detection Incubation: Mix gently and incubate for 10 minutes at room temperature, protected from light.[22]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

Data Presentation and Analysis

Quantitative Data Summary

The potency of ivosidenib has been characterized against multiple IDH1 R132 mutants. The table below summarizes typical IC50 values.

TargetAssay TypeIC50 (nM)Reference
IDH1 R132HBiochemical12[9]
IDH1 R132CBiochemical13[9]
IDH1 R132GBiochemical8[9]
IDH1 R132LBiochemical13[9]
IDH1 R132SBiochemical12[9]
Wild-Type IDH1Biochemical>10,000[12]

Calculating IC50 Values

  • Normalize Data:

    • Subtract the average fluorescence of the negative control (no enzyme) from all other readings.

    • The positive control (enzyme + DMSO, no inhibitor) represents 0% inhibition.

    • The negative control (no enzyme) represents 100% inhibition.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Positive_Control))

  • Plot Dose-Response Curve: Plot the % Inhibition against the logarithm of the Ivosidenib concentration.

  • Determine IC50: Use a non-linear regression model (four-parameter logistic fit) with graphing software (e.g., GraphPad Prism, R) to calculate the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the assay, especially in a screening context, certain quality control parameters should be monitored.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio (typically >3) is desirable.[12]

  • Reproducibility: Assays should be repeated to ensure that the calculated IC50 values are consistent and reproducible.

References

  • Mutant and Wild-Type Isocitrate Dehydrogenase 1 Share Enhancing Mechanisms Involving Distinct Tyrosine Kinase Cascades in Cancer. (2019). Cancer Research. [Link]

  • IDH1(R132H) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Evaluating NADPH in IDH1 Mutant Cells. (n.d.). ResearchGate. [Link]

  • Consumption of NADPH for 2-HG Synthesis Increases Pentose Phosphate Pathway Flux and Sensitizes Cells to Oxidative Stress. (2015). Cell Reports. [Link]

  • IDH1 R132H Mechanism of Action NADPH Consumption assay protocol. (2011). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Isocitrate Dehydrogenase Assay Services. (n.d.). Reaction Biology. [Link]

  • What is the mechanism of Ivosidenib? (2024). Patsnap Synapse. [Link]

  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. (2023). RSC Publishing. [Link]

  • Mutant IDH1 Enhances the Production of 2-Hydroxyglutarate Due to Its Kinetic Mechanism. (2013). Biochemistry. [Link]

  • Treatment of IDH1-Mutant cholangiocarcinoma. (2023). Clinical Medicine and Research. [Link]

  • Mutagenesis and kinetic analysis of the IDH1 enzyme. (2024). SDSU Digital Collections. [Link]

  • Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody. (2017). Scientific Reports. [Link]

  • IDH1, FLAG-tag Recombinant. (n.d.). BPS Bioscience. [Link]

  • IDH1 (R132H) Isocitrate Dehydrogenase Assay Service. (n.d.). Reaction Biology. [Link]

  • Isocitrate dehydrogenase (IDH1) (NM_005896) Mutant (R132H) Human Recombinant Protein. (n.d.). OriGene Technologies Inc.[Link]

  • Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B. (2020). Signal Transduction and Targeted Therapy. [Link]

  • Recombinant Human Isocitrate Dehydrogenase 1/IDH1 (R132H/ C-8His). (n.d.). Amsbio. [Link]

  • Mechanism of action of ivosidenib in glioma with IDH1 mutation. (2023). ResearchGate. [Link]

  • Novel Multiplex Bead-Based Assay for Detection of IDH1 and IDH2 Mutations in Myeloid Malignancies. (2013). PLOS ONE. [Link]

  • Molecular and Morphological Changes Induced by Ivosidenib Correlate with Efficacy in Mutant-IDH1 Cholangiocarcinoma. (2021). Molecular Cancer Therapeutics. [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. (2017). Oncotarget. [Link]

  • Novel Multiplex Bead-Based Assay for Detection of IDH1 and IDH2 Mutations in Myeloid Malignancies. (2013). PLOS ONE. [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. (2017). ResearchGate. [Link]

  • Detection of IDH1 and IDH2 Mutations by Fluorescence Melting Curve Analysis as a Diagnostic Tool for Brain Biopsies. (2012). The Journal of Molecular Diagnostics. [Link]

  • Ivosidenib for IDH1 Mutant Cholangiocarcinoma: A Narrative Review. (2022). Cureus. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. (2018). ACS Medicinal Chemistry Letters. [Link]

Sources

Method

Application Note: Quantifying the Pharmacodynamic Effect of Ivosidenib by Measuring 2-Hydroxyglutarate (2-HG) Reduction

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to measure the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) foll...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to measure the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) following treatment with (R,S)-ivosidenib. Ivosidenib (AG-120) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are driver mutations in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma[1][2][3]. The mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG. The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, promoting oncogenesis[3]. Measuring the reduction of 2-HG is a critical pharmacodynamic biomarker for assessing the target engagement and biological activity of ivosidenib[4]. We present a primary protocol for robust quantification of 2-HG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a supplementary protocol for verifying target engagement using the Cellular Thermal Shift Assay (CETSA).

Scientific Background: The Rationale for 2-HG Measurement

Wild-type IDH1 is a crucial enzyme in the Krebs cycle that catalyzes the oxidative decarboxylation of isocitrate to α-KG[5]. However, specific somatic point mutations, most commonly at the R132 residue in the enzyme's active site, result in a gain-of-function that enables the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG)[1]. This accumulation of 2-HG, often to millimolar concentrations within the cell, is a hallmark of IDH1-mutant cancers[6][7].

2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This inhibition leads to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, tumorigenesis[3][8].

Ivosidenib is a first-in-class, oral, small-molecule inhibitor designed to selectively target the mutant IDH1 enzyme[2]. By binding to the mutant enzyme, ivosidenib blocks the production of 2-HG, thereby restoring normal cellular differentiation processes[3][9]. Therefore, quantifying the reduction of 2-HG levels in response to ivosidenib treatment serves as a direct and reliable measure of the drug's on-target activity and therapeutic potential. Clinical studies have demonstrated that ivosidenib treatment leads to a profound and sustained reduction in plasma 2-HG levels in patients[10][11].

Ivosidenib_MoA cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_WT Isocitrate aKG_WT α-Ketoglutarate (α-KG) Isocitrate_WT->aKG_WT NADP+ -> NADPH IDH1_WT Wild-Type IDH1 IDH1_WT->aKG_WT aKG_Mut α-Ketoglutarate (α-KG) HG2 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_Mut->HG2 NADPH -> NADP+ Epigenetics Epigenetic Dysregulation & Blocked Differentiation HG2->Epigenetics IDH1_Mut Mutant IDH1 IDH1_Mut->HG2 Ivosidenib Ivosidenib Ivosidenib->IDH1_Mut Inhibition

Figure 1: Mechanism of action of Ivosidenib on mutant IDH1.

Primary Protocol: 2-HG Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like 2-HG from complex biological matrices.[12][13] The method offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis.[4][13]

Materials and Reagents
  • Cell Lines: IDH1-mutant cell line (e.g., HT1080 fibrosarcoma, patient-derived AML cells) and an IDH1-wildtype control line (e.g., HCT116).

  • Culture Media: As required for the specific cell lines.

  • Ivosidenib (AG-120): Prepare stock solutions in DMSO.

  • Metabolite Standards: D-2-hydroxyglutaric acid, α-ketoglutaric acid.

  • Internal Standard (IS): Stable isotope-labeled 2-HG (e.g., U-¹³C₅-2-HG).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol, water, and formic acid.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Equipment: Cell culture incubator, centrifuge, liquid handler or pipettes, LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole or similar[12]).

Step-by-Step Experimental Procedure

Step 1: Cell Culture and Treatment

  • Seed IDH1-mutant cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach ~70-80% confluency.

  • Prepare serial dilutions of Ivosidenib in culture media to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Remove the existing media and add the media containing the different concentrations of Ivosidenib.

  • Incubate the cells for a specified time period (e.g., 24, 48, or 72 hours). A 48-72 hour time point is often sufficient to observe significant 2-HG reduction.[1][8]

Step 2: Metabolite Extraction (Quenching and Lysis) Causality Check: This step is the most critical for accuracy. Metabolism must be instantly halted ("quenched") to prevent changes in metabolite levels post-harvest. Using ice-cold solvents and keeping samples cold is non-negotiable.

  • Place culture plates on ice. Aspirate the media quickly.

  • Immediately wash the cells once with 1 mL of ice-cold saline or PBS to remove extracellular metabolites.

  • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard (U-¹³C₅-2-HG) at a known concentration (e.g., 1 µM).

  • Scrape the cells into the solvent mixture using a cell scraper.

  • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis Analyst Insight: The specific column and gradient will depend on your system, but a HILIC column often provides excellent retention and peak shape for polar metabolites like 2-HG.[14]

  • Chromatography:

    • Column: SeQuant ZIC-HILIC (2.1 x 150 mm, 3.5 µm) or equivalent.[14]

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at high organic (e.g., 85% B), decrease to elute polar compounds, and then re-equilibrate.

  • Mass Spectrometry (Negative Ion Mode):

    • Set up Multiple Reaction Monitoring (MRM) for 2-HG and its internal standard.

    • 2-HG Transition: Q1: 147.0 m/z -> Q3: 129.0 m/z.

    • U-¹³C₅-2-HG (IS) Transition: Q1: 152.0 m/z -> Q3: 134.0 m/z.

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis and Presentation
  • Integrate the peak areas for both the endogenous 2-HG and the ¹³C₅-2-HG internal standard in each sample.

  • Calculate the Peak Area Ratio (PAR) = Area(2-HG) / Area(IS).

  • Generate a standard curve by plotting the PAR of known concentrations of 2-HG standards versus their concentration.

  • Use the linear regression equation from the standard curve to calculate the absolute concentration of 2-HG in your experimental samples.

  • Normalize the 2-HG concentration to the cell number or protein content from a parallel plate.

  • Calculate the percent inhibition of 2-HG production relative to the vehicle-treated control.

[Ivosidenib] (µM)Mean 2-HG Conc. (ng/mg protein)Std. Deviation% Inhibition
0 (Vehicle)1520.5112.30%
0.1865.275.843.1%
0.5160.121.589.5%
1.065.79.995.7%
5.029.35.498.1%
Table 1: Example data showing a dose-dependent reduction in intracellular 2-HG levels in an IDH1-mutant cell line treated with Ivosidenib for 48 hours.

Supplementary Protocol: Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

CETSA_Workflow Start Culture IDH1-mutant cells Treat Treat cells with Ivosidenib or Vehicle Control Start->Treat Harvest Harvest Cells Treat->Harvest Aliquot Aliquot cell suspension Harvest->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 45°C to 65°C) Aliquot->Heat Lyse Lyse cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble (folded) vs. precipitated (unfolded) protein Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detect Quantify soluble mIDH1 protein (Western Blot or other method) Supernatant->Detect Analyze Plot % Soluble Protein vs. Temp to generate melt curves Detect->Analyze End Determine Thermal Shift (ΔTm) Analyze->End

Figure 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Abbreviated CETSA Protocol
  • Treatment: Treat IDH1-mutant cells with vehicle or a saturating concentration of Ivosidenib (e.g., 10 µM) for 1-2 hours.

  • Heating: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the tubes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Centrifuge at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble mutant IDH1 protein using Western blotting with an antibody specific for the IDH1-R132H mutation.

  • Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against temperature. The curve for Ivosidenib-treated cells should show a rightward shift compared to the vehicle-treated cells, indicating thermal stabilization and confirming target engagement.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the pharmacodynamic effects of Ivosidenib. The primary LC-MS/MS method delivers precise quantification of the oncometabolite 2-HG, serving as a direct biomarker of the drug's inhibitory activity.[10][17] Complementing this with a target engagement assay like CETSA provides a self-validating system, confirming that the observed reduction in 2-HG is a direct consequence of Ivosidenib binding to its mutant IDH1 target in a cellular context.[18][19] These methods are indispensable tools for preclinical and translational research in the development of targeted cancer therapies.

References

  • Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.
  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica. Available at: [Link]

  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivosidenib? Available at: [Link]

  • Brandhuber, B. (2019). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology. Available at: [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. PMC. Available at: [Link]

  • Servier. (n.d.). IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA. Available at: [Link]

  • Shroff, R. (2021). Behind the FDA Approval: Ivosidenib for IDH1-Mutated Cholangiocarcinoma. Targeted Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of ivosidenib in glioma with IDH1 mutation. Available at: [Link]

  • Liu, G., et al. (2020). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. Taylor & Francis Online. Available at: [Link]

  • Stein, E. M., et al. (2019). Ivo-Nivo: A Phase II Study of the IDH1 Inhibitor Ivosidenib (AG-120) in Combination with the Checkpoint Blockade Inhibitor Nivolumab for Patients with IDH1 Mutated Relapsed/Refractory AML and High Risk MDS. ASH Publications. Available at: [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ResearchGate. Available at: [Link]

  • Mellinghoff, I. K., et al. (2019). A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (AG-881) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1. PMC. Available at: [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Semantic Scholar. Available at: [Link]

  • Liu, G., et al. (2020). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. OUCI. Available at: [Link]

  • Struys, E. A., et al. (2021). Region-Specific Quantification of 2-Hydroxyglutarate Enantiomers in Murine Brain during Mitochondrial Complex I Deficiency. ACS Chemical Neuroscience. Available at: [Link]

  • Bu, J., et al. (2024). An enzymic l-2-hydroxyglutarate biosensor based on l-2-hydroxyglutarate dehydrogenase from Azoarcus olearius. PubMed. Available at: [Link]

  • Fan, B., et al. (2019). Pharmacokinetics/pharmacodynamics (PK/PD) of ivosidenib in patients with mutant IDH1 advanced cholangiocarcinoma from the phase III ClarIDHy study. ResearchGate. Available at: [Link]

  • Fan, B., et al. (2020). Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation. PubMed. Available at: [Link]

  • Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. PMC. Available at: [Link]

  • Yuan, L., et al. (2016). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Digital Commons@Becker. Available at: [Link]

  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • McNulty, D. E., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. Available at: [Link]

  • La Misa, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available at: [Link]

  • Andronesi, O. C., et al. (2016). Noninvasive Quantification of 2-Hydroxyglutarate in Human Gliomas with IDH1 and IDH2 Mutations. Cancer Research. Available at: [Link]

  • Longuespée, R., et al. (2018). Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Resolution of (R,S)-Ivosidenib

Welcome to the Advanced Application Support Center for the chiral resolution and analysis of ivosidenib. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for the chiral resolution and analysis of ivosidenib. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we focus on the causality behind experimental choices—empowering researchers and drug development professionals to understand why a method works, how to troubleshoot it when it fails, and how to build self-validating analytical systems.

The Mechanistic Imperative for Chiral Resolution

Ivosidenib (AG-120) is a potent, first-in-class targeted therapy designed to inhibit mutant isocitrate dehydrogenase 1 (mIDH1)[1]. The stereospecificity of this molecule is absolute. The active pharmaceutical ingredient is exclusively the (S)-enantiomer.

The Causality of Stereospecificity: The (S)-enantiomer binds precisely to the allosteric pocket at the dimer interface of the mIDH1 enzyme. This binding event induces a conformational arrest that prevents the enzyme from adopting the catalytically active state required to reduce α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[2]. The (R)-enantiomer lacks this three-dimensional complementarity, resulting in steric clashes and negligible inhibitory activity[2]. Therefore, rigorous chiral resolution is not just a regulatory requirement; it is the fundamental thermodynamic driver of the drug's efficacy.

G mIDH1 Mutant IDH1 (mIDH1) D2HG D-2-Hydroxyglutarate mIDH1->D2HG Neomorphic Activity aKG α-Ketoglutarate aKG->mIDH1 Substrate Oncogenesis Leukemogenesis D2HG->Oncogenesis Epigenetic Dysregulation S_Ivo (S)-Ivosidenib (Active) S_Ivo->mIDH1 Allosteric Inhibition R_Ivo (R)-Ivosidenib (Inactive) R_Ivo->mIDH1 Weak/No Binding

Fig 1. Stereospecific inhibition of mutant IDH1 by (S)-Ivosidenib blocking 2-HG production.

Preparative Workflows: Overcoming the Ugi Reaction Racemate

The foundational synthesis of ivosidenib typically involves a 4-component Ugi reaction (utilizing an L-pyroglutamic acid derivative, o-chlorobenzaldehyde, 3-amino-5-fluoropyridine, and 1,1-difluoro-3-isocyano-cyclobutane)[3]. This reaction inherently yields a diastereomeric mixture. Relying on preparative chiral chromatography for large-scale resolution is an expensive bottleneck.

Self-Validating Protocol: Crystallization-Driven Diastereomeric Resolution

A scalable, chromatography-free resolution method leverages dynamic kinetic resolution[4].

  • Step 1: Acid/Base Extraction. The crude Ugi reaction mixture is subjected to an aqueous acidic/basic workup to partition and remove unreacted starting materials.

  • Step 2: Piperidine Treatment. The organic phase is treated with piperidine.

    • Causality: Piperidine acts as a mild base to facilitate the thermodynamic epimerization of the undesired stereocenter. This dynamic kinetic resolution drives the equilibrium toward the thermodynamically stable, less soluble (S)-diastereomer[5].

  • Step 3: Selective Crystallization. The mixture is crystallized from a tailored solvent system (e.g., EtOAc/n-heptane).

    • Self-Validation Check: The protocol is successful if the isolated crystal yields a chiral purity of >99.9% via analytical HPLC[4]. If purity is lower, the thermodynamic equilibrium in Step 2 was not reached.

Analytical Validation: Chiral HPLC Methodologies

To validate the preparative resolution, a robust analytical method is non-negotiable.

Self-Validating Protocol: Isocratic Chiral HPLC
  • Step 1: Column Selection. Utilize a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK IB or IC).

    • Causality: The amylose/cellulose backbone provides helical chiral cavities. The carbamate derivatives offer critical hydrogen-bonding and π-π interaction sites necessary for discriminating the subtle spatial differences between the (R) and (S) configurations[6].

  • Step 2: Mobile Phase Preparation. Prepare an isocratic mixture of Methanol and 0.1% Formic Acid (65:35 v/v)[7].

    • Causality: Formic acid is critical. It suppresses the ionization of ivosidenib's secondary amide/amine functional groups, preventing secondary electrostatic interactions with residual silanols on the silica support. This eliminates peak tailing.

  • Step 3: Run Conditions. Flow rate: 0.8 mL/min. Temperature: 25°C. Detection: UV at 248 nm[7].

    • Self-Validation Check: System suitability requires a resolution (Rs) > 1.5 between all enantiomeric peaks and a tailing factor (Tf) < 1.5.

Quantitative System Suitability Data
AnalyteRetention Time (min)Limit of Detection (µg/mL)Linearity (R²)Recovery Rate (%)
(S)-Ivosidenib (API) 6.50.075> 0.99998 – 102
S,R-Isomeric Impurity 5.70.075> 0.99998 – 102
R,R-Isomeric Impurity 4.80.075> 0.99998 – 102

(Data summarized from optimized chiral LC method development standards[7])

Troubleshooting & FAQs

G Start Issue: Poor Resolution (Rs < 1.5) CheckColumn Verify Chiral Stationary Phase Start->CheckColumn Tailing Issue: Severe Peak Tailing Start->Tailing CheckMobilePhase Adjust Mobile Phase (MeOH/FA) CheckColumn->CheckMobilePhase Resolved Baseline Resolution Achieved CheckMobilePhase->Resolved AddModifier Add Acidic Modifier (0.1% FA) Tailing->AddModifier AddModifier->Resolved

Fig 2. Troubleshooting workflow for chiral HPLC separation of Ivosidenib enantiomers.

Q: My chiral HPLC method is showing a sudden loss of enantiomeric resolution (Rs drops from 2.0 to 1.1). What is the mechanistic cause, and how do I fix it? A: A sudden drop in resolution on a polysaccharide-based chiral column is typically caused by stationary phase swelling or structural degradation. Causality: Exposure to prohibited solvents (like standard dichloromethane or chloroform) disrupts the hydrogen-bonding network of the coated amylose/cellulose polymer, permanently altering the chiral cavities. Action: Flush the column with 100% isopropanol at a low flow rate (0.2 mL/min) to remove strongly adsorbed impurities. If resolution is not restored, the column is irreversibly damaged. Always ensure sample diluents strictly match the mobile phase (e.g., Methanol/0.1% Formic Acid)[7].

Q: During the preparative crystallization of the Ugi reaction product, I am only achieving 85% chiral purity instead of the expected >99.9%. What is failing? A: The failure lies in the thermodynamic equilibrium during the piperidine treatment step. Causality: The dynamic kinetic resolution relies on piperidine to epimerize the undesired diastereomer[5]. If the reaction temperature is too low, the activation energy for epimerization is not met. If the solvent system (EtOAc/n-heptane) ratio is incorrect, the solubility differential between the diastereomers narrows, causing co-precipitation. Action: Verify the piperidine stoichiometry and ensure the crystallization is performed with a slow cooling ramp (e.g., 0.1°C/min) to favor the thermodynamic crystal lattice of the (S)-diastereomer[4].

Q: Can I use Supercritical Fluid Chromatography (SFC) instead of HPLC for faster analytical screening? A: Yes. SFC is highly recommended for high-throughput chiral screening. Causality: The supercritical CO₂ mobile phase has low viscosity and high diffusivity, allowing for flow rates 3-5 times higher than HPLC without exceeding system pressure limits[8]. Action: Use a CHIRALPAK IB column with a CO₂/Methanol co-solvent system. Add 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) to the methanol modifier to suppress peak tailing caused by basic or acidic moieties on the ivosidenib molecule[8].

References

  • ResearchGate. "Chiral LC method development for stereo-selective separation and quantification of Ivosidenib and its S,R and R,R isomeric impurities in drug substance and finished product." [Link]

  • ACS Publications. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers." [Link]

  • MDPI. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." [Link]

  • Google Patents.
  • PMC. "Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours." [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Racemic Ivosidenib In Vitro

Welcome to the technical support center for researchers utilizing ivosidenib in vitro. This guide is designed to provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice to mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing ivosidenib in vitro. This guide is designed to provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice to minimize off-target effects and ensure the scientific rigor of your experiments. As drug development professionals and scientists, we understand that precision is paramount. This resource will empower you to confidently address the challenges associated with using racemic ivosidenib and to generate clean, interpretable data.

Fundamental Principles: The Criticality of Stereochemistry in Ivosidenib's Activity

Ivosidenib is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in various cancers.[1] The therapeutic action of ivosidenib stems from its ability to block the abnormal production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby promoting normal cellular differentiation.[1][2][3]

A crucial aspect of ivosidenib's pharmacology is its chiral nature. It exists as two non-superimposable mirror images, or enantiomers: (S)-ivosidenib and (R)-ivosidenib. The therapeutic efficacy of ivosidenib is almost exclusively attributed to the (S)-enantiomer , also known as AG-120.[4] The (R)-enantiomer is considered to be significantly less active against the target mutant IDH1 enzyme.[4]

Therefore, the primary and most effective strategy to reduce off-target effects when working with "racemic" ivosidenib (a 1:1 mixture of both enantiomers) is to isolate and utilize the enantiomerically pure (S)-ivosidenib. The presence of the (R)-enantiomer in a racemic mixture introduces a variable that can contribute to off-target binding and confound experimental results.

Initial Troubleshooting: Common Pitfalls with Racemic Ivosidenib

This section addresses preliminary issues that can arise from the use of a racemic mixture of ivosidenib.

Question: My results with racemic ivosidenib are inconsistent or show unexpected toxicity. What could be the cause?

Answer: Inconsistent results or unexpected toxicity are common when using a racemic mixture. The (R)-enantiomer, while largely inactive against mutant IDH1, may possess its own unique off-target profile, interacting with other kinases or cellular proteins. This can lead to variable cellular responses that are independent of the intended on-target effect on mutant IDH1. To eliminate this variability, it is highly recommended to perform a chiral separation of your racemic ivosidenib to isolate the active (S)-enantiomer.

Question: How can I be sure that the observed effects in my assay are due to the inhibition of mutant IDH1?

Answer: The most direct way to confirm on-target activity is to measure the production of 2-hydroxyglutarate (2-HG), the product of the mutant IDH1 enzyme. A dose-dependent decrease in 2-HG levels upon treatment with (S)-ivosidenib is a strong indicator of on-target engagement. If you are using a racemic mixture, any effects observed without a corresponding decrease in 2-HG should be investigated as potential off-target effects, possibly mediated by the (R)-enantiomer.

Experimental Protocols

Here, we provide detailed methodologies for essential in vitro experiments to ensure the specificity of your work with ivosidenib.

Protocol 1: Chiral Separation of Ivosidenib Enantiomers by HPLC

This protocol outlines a general method for separating the (R) and (S) enantiomers of ivosidenib using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® IA or IB)[1]

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Racemic ivosidenib standard

  • (S)-ivosidenib reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol. A common starting ratio is 80:20 (v/v).[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic ivosidenib in the mobile phase to a final concentration of 1 mg/mL.[1]

  • HPLC Setup:

    • Install the chiral column.

    • Set the flow rate to 1.0 mL/min.[1]

    • Set the column temperature to 25 °C.[1]

    • Set the UV detector to 246 nm.[5]

  • Injection and Elution: Inject 10 µL of the prepared sample. Monitor the chromatogram for the separation of the two enantiomers. The retention times for the (R) and (S) enantiomers will be distinct.

  • Peak Identification: If a reference standard for (S)-ivosidenib is available, inject it under the same conditions to identify the corresponding peak in the racemic mixture.

  • Fraction Collection: Once the separation method is optimized, you can perform preparative HPLC to collect the fractions corresponding to the (S)-enantiomer for use in your in vitro assays.

Workflow for Chiral Separation of Ivosidenib

cluster_prep Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Collection racemic_ivosidenib Racemic Ivosidenib dissolve Dissolve in Mobile Phase (Hexane:Ethanol) racemic_ivosidenib->dissolve hplc Inject into HPLC with Chiral Column dissolve->hplc chromatogram Monitor Chromatogram hplc->chromatogram collect_s Collect (S)-Ivosidenib Fraction chromatogram->collect_s collect_r Collect (R)-Ivosidenib Fraction (Optional) chromatogram->collect_r downstream_assays Downstream Assays collect_s->downstream_assays Use in In Vitro Assays

Caption: Workflow for the chiral separation of ivosidenib enantiomers.

Protocol 2: In Vitro Kinase Selectivity Profiling

Even with enantiomerically pure (S)-ivosidenib, it is good practice to assess its selectivity, especially at higher concentrations. This can be done by screening against a panel of kinases.

Methodology:

Kinase selectivity profiling is often performed by specialized contract research organizations (CROs). The general principle involves testing (S)-ivosidenib at one or more concentrations against a large panel of purified kinases. The activity of each kinase is measured in the presence and absence of the inhibitor.

Common Assay Formats:

  • Radiometric Assays: These assays measure the incorporation of radioactively labeled phosphate from ATP onto a substrate.

  • Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction.

Data Interpretation:

The results are typically presented as the percent inhibition of each kinase at the tested concentration of (S)-ivosidenib. Significant inhibition of kinases other than the intended target (mutant IDH1) would indicate potential off-target effects.

Protocol 3: Measurement of 2-Hydroxyglutarate (2-HG) Levels

Measuring the on-target effect of ivosidenib involves quantifying the reduction in 2-HG production in mutant IDH1-expressing cells.

Cell Culture:

  • Culture cells harboring an IDH1 mutation (e.g., patient-derived cells or engineered cell lines) under standard conditions.

Treatment:

  • Treat the cells with a dose range of enantiomerically pure (S)-ivosidenib for a specified time (e.g., 24-72 hours).

Sample Preparation:

  • Harvest the cells and/or the cell culture medium.

  • Perform a metabolite extraction, typically using a cold solvent like methanol or acetonitrile, to precipitate proteins and extract small molecules.

Quantification by LC-MS/MS:

  • Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for accurate quantification of 2-HG.

  • It is crucial to use a method that can distinguish between the D-2-HG and L-2-HG enantiomers, as both may be present in biological samples.[6][7] This is often achieved through derivatization with a chiral reagent prior to LC-MS analysis.[6][7][8]

Alternative Fluorometric Assay:

  • Commercially available fluorometric assay kits can be a higher-throughput alternative to LC-MS/MS for measuring D-2-HG.[9][10] These assays are based on an enzymatic reaction that specifically recognizes D-2-HG and produces a fluorescent signal.[9][10]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that (S)-ivosidenib directly binds to and stabilizes the mutant IDH1 protein within intact cells.

Principle:

The binding of a ligand (in this case, (S)-ivosidenib) to its target protein (mutant IDH1) generally increases the protein's thermal stability.[11][12][13][14][15]

Procedure:

  • Cell Treatment: Treat intact cells expressing mutant IDH1 with (S)-ivosidenib or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble mutant IDH1 remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: In the presence of (S)-ivosidenib, the mutant IDH1 protein should be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.

Ivosidenib's On-Target and Potential Off-Target Pathways

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways s_ivosidenib (S)-Ivosidenib mutant_idh1 Mutant IDH1 s_ivosidenib->mutant_idh1 Inhibits two_hg 2-Hydroxyglutarate (2-HG) mutant_idh1->two_hg Produces epigenetic Epigenetic Dysregulation two_hg->epigenetic Causes differentiation_block Block in Cellular Differentiation epigenetic->differentiation_block Leads to r_ivosidenib (R)-Ivosidenib other_kinases Other Kinases/Enzymes r_ivosidenib->other_kinases May Inhibit unintended_effects Unintended Cellular Effects other_kinases->unintended_effects Leads to racemic_ivosidenib Racemic Ivosidenib racemic_ivosidenib->s_ivosidenib racemic_ivosidenib->r_ivosidenib

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Troubleshooting

Technical Support Center: Stability of (R,S)-Ivosidenib in Aqueous Buffer Solutions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R,S)-Ivosidenib. This document provides in-depth guidance, troubleshooting, and frequently asked questi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R,S)-Ivosidenib. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of (R,S)-Ivosidenib in aqueous buffer solutions. Understanding the physicochemical properties of this compound is paramount for generating reliable and reproducible experimental data.

Introduction

Ivosidenib is a chiral small molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] The therapeutically active agent is the (S)-enantiomer, also known as AG-120.[3] As a Biopharmaceutics Classification System (BCS) Class 2 compound, ivosidenib is characterized by high membrane permeability but low aqueous solubility.[4][5] It is practically insoluble in aqueous solutions across the physiologically relevant pH range of 1.2 to 7.4.[4] This inherent low solubility presents a significant challenge for in vitro and other experiments requiring aqueous buffer systems.

This guide will address the critical aspects of preparing, handling, and assessing the stability of (R,S)-Ivosidenib solutions to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of (R,S)-Ivosidenib in the lab.

Q1: What is the recommended primary solvent for creating (R,S)-Ivosidenib stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Ivosidenib.[6][7] It can be dissolved in DMSO at concentrations up to 100 mg/mL (171.54 mM), though sonication may be required to facilitate complete dissolution.[6] For in vivo applications, a stock solution in 10% DMSO can be further diluted into 90% corn oil.[6]

Q2: How can I prepare a working solution in an aqueous buffer from a DMSO stock?

A2: Due to Ivosidenib's poor aqueous solubility, direct dilution of a high-concentration DMSO stock into a buffer can cause it to precipitate or "crash out."[7] To minimize this, add the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer dropwise while gently vortexing or stirring.[7] It is crucial to avoid creating a localized high concentration of the compound. For challenging buffers, performing serial dilutions may also be effective.[7] Note that even with these precautions, the final concentration achievable in purely aqueous buffers is very low.

Q3: Under which pH conditions is Ivosidenib known to be unstable?

A3: Forced degradation studies, which are conducted according to International Council for Harmonisation (ICH) guidelines, have shown that Ivosidenib is sensitive to degradation under both acidic and alkaline conditions.[8][9][10] Significant degradation occurs when the compound is subjected to acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) hydrolysis, especially at elevated temperatures.[8]

Q4: Is Ivosidenib stable at neutral pH?

A4: Yes, studies indicate that Ivosidenib is stable under neutral hydrolysis conditions.[8][9][10] This suggests that buffers with a pH around 7.0-7.4 are preferable for minimizing hydrolytic degradation, although solubility remains a primary challenge.

Q5: How should I store aqueous working solutions of Ivosidenib?

A5: Given its limited stability in aqueous solutions, it is strongly recommended to prepare these solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C and protect it from light. One supplier suggests not storing aqueous solutions for more than one day.[11] DMSO stock solutions are more stable and should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to addressing common problems encountered during experiments.

Problem: My (R,S)-Ivosidenib precipitated after dilution into my aqueous buffer.
  • Possible Cause 1: Concentration Exceeds Solubility Limit. The final concentration of Ivosidenib in your working solution is too high for the chosen buffer system. Ivosidenib is practically insoluble in aqueous media.[4]

    • Solution: Decrease the final concentration of Ivosidenib. Perform preliminary solubility tests to determine the maximum achievable concentration in your specific buffer system before proceeding with your main experiment.

  • Possible Cause 2: Improper Dilution Technique. Adding the DMSO stock too quickly into the aqueous buffer can cause localized supersaturation and immediate precipitation.

    • Solution: Employ a gentle, dropwise addition of the DMSO stock into the aqueous buffer while the buffer is being actively stirred or vortexed.[7] Pre-warming the buffer to 37°C can also increase the kinetic solubility and aid dissolution.[7]

  • Possible Cause 3: Insufficient Co-solvent or Surfactant. Your buffer system may require a solubilizing agent to maintain Ivosidenib in solution.

    • Solution: For cell culture, increasing the serum concentration (e.g., FBS) can help, as proteins like albumin can aid solubility.[7] For biochemical assays, consider including a low percentage of a surfactant. For example, dissolution testing for the tablet formulation uses a phosphate buffer at pH 6.8 containing 0.6% sodium dodecyl sulfate (SDS).[4]

Problem: I am observing new or unexpected peaks in my HPLC/LC-MS analysis.
  • Possible Cause: Chemical Degradation. The new peaks are likely degradation products (DPs). Ivosidenib is known to degrade under acidic, alkaline, oxidative, and photolytic stress.[8][9][12]

    • Solution:

      • Review Your Buffer: Ensure the pH of your buffer is in the neutral range where Ivosidenib is most stable.[8][9]

      • Protect from Light: If your experimental setup involves prolonged exposure to light, conduct experiments in low-light conditions or use amber-colored vials. Photolytic degradation is a known pathway.[8]

      • Check for Oxidizing Agents: Ensure your buffer components are free from oxidizing contaminants. Ivosidenib is susceptible to oxidative degradation.[8][12]

      • Prepare Solutions Freshly: Always prepare working solutions immediately before use to minimize the time for potential degradation.

Workflow for Preparing and Troubleshooting Aqueous Solutions

G start Start: Prepare (R,S)-Ivosidenib Aqueous Working Solution stock 1. Dissolve Ivosidenib in 100% Anhydrous DMSO to create a concentrated stock start->stock dilute 2. Add stock solution dropwise to pre-warmed (37°C) aqueous buffer with gentle vortexing stock->dilute check 3. Is the final solution clear and free of precipitate? dilute->check success Success: Use solution immediately and protect from light check->success Yes troubleshoot Troubleshooting Required check->troubleshoot No cause1 Possible Cause: Concentration too high troubleshoot->cause1 cause2 Possible Cause: Buffer system inadequate troubleshoot->cause2 cause3 Possible Cause: Improper dilution troubleshoot->cause3 sol1 Solution: Reduce final concentration. Perform solubility pre-screen. cause1->sol1 sol2 Solution: Add solubilizing agent (e.g., SDS) or increase serum % in media. cause2->sol2 sol3 Solution: Ensure dropwise addition to pre-warmed, stirring buffer. cause3->sol3

Caption: Workflow for preparing and troubleshooting aqueous solutions of (R,S)-Ivosidenib.

Section 3: Key Stability Data & Degradation Pathways

Forced degradation studies are essential for identifying the conditions under which a drug substance may degrade.[8] This information is critical for developing robust analytical methods and ensuring proper storage and handling.

Table 1: Summary of (R,S)-Ivosidenib Stability Under Forced Degradation Conditions
Stress ConditionReagents/ParametersObservationReference(s)
Acidic Hydrolysis 1 M HCl at 70°C for 24hDegradation Observed[8]
Alkaline Hydrolysis 1 M NaOH at 70°C for 24hDegradation Observed[8]
Neutral Hydrolysis Water at 70°C for 24hStable[8][9]
Oxidative Stress 30% H₂O₂Degradation Observed[8]
Photolytic Stress UV and Fluorescent LightDegradation Observed[8][12]
Thermal Stress HeatStable[8][9][10]
Identified Degradation Products

LC-MS/MS analysis has identified several key degradation products (DPs) under these stress conditions[8][9]:

  • DP-I: Predominantly formed under both acidic and alkaline conditions.

  • DP-II: Predominantly formed under basic and oxidative conditions.

  • DP-III & DP-IV: Formed under oxidative and photolytic conditions, respectively.

Factors Influencing Ivosidenib Stability in Aqueous Buffers

G center (R,S)-Ivosidenib Aqueous Stability ph Buffer pH ph->center ph_detail Degradation in Acidic/Alkaline conditions Stable at Neutral pH ph->ph_detail temp Temperature temp->center temp_detail Stable under thermal stress (hydrolysis) but heat can accelerate acid/base degradation temp->temp_detail light Light Exposure light->center light_detail Photolytic degradation (DP-IV formation) light->light_detail oxidants Oxidizing Agents oxidants->center oxidants_detail Degradation with agents like H₂O₂ (DP-II, DP-III formation) oxidants->oxidants_detail cosolvents Co-solvents / Surfactants cosolvents->center cosolvents_detail Affects physical stability (solubility vs. precipitation) cosolvents->cosolvents_detail

Caption: Key factors influencing the chemical and physical stability of Ivosidenib.

Section 4: Experimental Protocol

Protocol: Basic Assessment of (R,S)-Ivosidenib Stability in a Custom Aqueous Buffer

This protocol outlines a simplified forced degradation study to assess the stability of (R,S)-Ivosidenib in your specific experimental buffer.

Objective: To determine if (R,S)-Ivosidenib degrades in your buffer under your experimental conditions (e.g., duration, temperature, light).

Materials:

  • (R,S)-Ivosidenib powder

  • Anhydrous DMSO

  • Your custom aqueous buffer

  • Control buffers: pH 4.0 (acidic), pH 7.4 (neutral), pH 9.0 (alkaline)

  • HPLC or UPLC-MS system with a suitable C18 column[13][15]

  • Calibrated pH meter and analytical balance

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh (R,S)-Ivosidenib and dissolve in 100% DMSO to a final concentration of 10-20 mM. Ensure complete dissolution, using sonication if necessary.[7] This is your Stock Solution .

  • Prepare Test Solutions:

    • For each buffer (your custom buffer and the control buffers), prepare a working solution of Ivosidenib (e.g., 10 µM).

    • To do this, dilute the Stock Solution into each buffer. Perform this dilution carefully to avoid precipitation as described in the Troubleshooting section.

    • Prepare a "Time Zero" (T₀) sample for each buffer by immediately diluting an aliquot of the working solution with the mobile phase to an appropriate concentration for HPLC analysis and injecting it. This establishes the initial peak area.

  • Incubate Samples:

    • Aliquot the remaining working solutions into appropriate vials (e.g., amber glass for light protection).

    • Incubate the vials under your intended experimental conditions (e.g., 37°C for 24 hours). Create parallel sets if you need to test different conditions (e.g., one set on the benchtop exposed to light, one set in an incubator wrapped in foil).

  • Analyze Samples:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each incubating sample.

    • Dilute the aliquot with the mobile phase to the same concentration as the T₀ sample.

    • Analyze by HPLC or LC-MS. A stability-indicating method should be used, capable of separating the parent Ivosidenib peak from potential degradation products.[13][14]

  • Data Analysis:

    • Compare the peak area of the Ivosidenib peak at each time point to the peak area at T₀.

    • Calculate the percentage of Ivosidenib remaining: (% Remaining) = (Peak Area at Time Tₓ / Peak Area at Time T₀) * 100.

    • A significant decrease in the parent peak area and/or the appearance of new peaks indicates instability under the tested conditions.

This self-validating protocol allows you to directly assess if your experimental conditions are suitable for maintaining the integrity of (R,S)-Ivosidenib.

References

  • Summary of stability of ivosidenib under various storage conditions (n 5 6). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Center for Drug Evaluation and Research. (2018, May 29). 211192Orig1s000. accessdata.fda.gov. Retrieved March 17, 2026, from [Link]

  • Vuyyuru, S. R., Al Shamsi, N. S., Prasad, K. T., & Rao, A. V. (2025). Green Analytical HPLC Method Development for Impurity Profiling of Ivosidenib with LCMS/MS Characterization and In Silico Toxicity Prediction of its Degradation Products. CHROMATOGRAPHIA. ResearchGate. Retrieved March 17, 2026, from [Link]

  • JETIR. (2024, July). A Comprehensive Stability-Indicating HPLC Approach for Quantification of Ivosidenib in bulk drug and Pharmaceutical formulations. Jetir.Org, 11(7). Retrieved March 17, 2026, from [Link]

  • Foudah, A. I., Alqarni, M. H., & Alam, A. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega, 10(4), 3427–3438. [Link]

  • A Comprehensive Stability-Indicating HPLC Approach for Quantification of Ivosidenib in bulk drug and Pharmaceutical formulations. (2024, July 15). Jetir.Org. Retrieved March 17, 2026, from [Link]

  • Prajapati, D., Vaghela, B., Prajapati, R., & Patel, C. N. (2020). Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 μL mice plasma: application to a pharmacokinetic study. Journal of Applied Pharmaceutical Science, 10(09), 042-049. [Link]

  • Foudah, A. I., Alqarni, M. H., & Alam, A. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega, 10(4), 3427-3438. PubMed. [Link]

  • Foudah, A. I., Alqarni, M. H., & Alam, A. (2025, January 6). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ResearchGate. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ivosidenib. PubChem. Retrieved March 17, 2026, from [Link]

  • Qasim, R., Anmol, L., Shakeel, I., Haseeb, B., Bhatti, H. F., Iqbal, U., Ahmad, S., Hassan, M., & Raza, M. (2026, January 22). Safety and efficacy of ivosidenib in the treatment of isocitrate dehydrogenase 1 mutant cholangiocarcinoma and acute myeloid leukemia: a systematic review and meta-analysis. Anti-Cancer Drugs, 36(8), 812-821. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ivosidenib. Retrieved March 17, 2026, from [Link]

  • Popovici-Muller, J., Saunders, J. O., Salituro, F. G., Travins, J. M., Yan, S., Straley, K. S., ... & Cianchetta, G. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. [Link]

  • DiNardo, C. D., de Botton, S., Stein, E. M., Roboz, G. J., Pollyea, D. A., Fathi, A. T., ... & Konopleva, M. (2021). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence. Clinical Lymphoma, Myeloma & Leukemia, 21(9), 557–569. [Link]

Sources

Optimization

Technical Support Center: Navigating (R,S)-Ivosidenib Solubility in Cell Culture

Welcome to the technical support center for (R,S)-Ivosidenib. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common challenge of (R,S)-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R,S)-Ivosidenib. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common challenge of (R,S)-Ivosidenib precipitation in cell culture media. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Properties of Ivosidenib

(R,S)-Ivosidenib is a potent, orally available inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Its therapeutic potential is significant, but its utility in in vitro settings is often hampered by its physicochemical properties. The primary hurdle researchers face is the compound's low aqueous solubility.

Ivosidenib is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high permeability and low solubility.[3] It is practically insoluble in aqueous solutions across the physiologically relevant pH range of 1.2 to 7.4.[3] This inherent hydrophobicity is the root cause of its tendency to precipitate when introduced into the aqueous environment of cell culture media.

The Critical Role of pH and the Henderson-Hasselbalch Equation

The solubility of ionizable compounds like ivosidenib is significantly influenced by the pH of the solution. The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound is described by the Henderson-Hasselbalch equation .[4][5]

For a weak acid, the equation is: pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the acidity of the solution

  • pKa is the acid dissociation constant

  • [A⁻] is the molar concentration of the conjugate base (ionized, more soluble form)

  • [HA] is the molar concentration of the undissociated acid (unionized, less soluble form)

Ivosidenib has a reported pKa of 1.4.[1] This low pKa indicates that it is a weak acid. In typical cell culture media, with a pH range of 7.2 to 7.4, ivosidenib will exist predominantly in its ionized, more soluble form. However, its intrinsic solubility is so low that even in its ionized state, the concentrations often required for in vitro studies can exceed its solubility limit, leading to precipitation.

Proactive Strategies to Prevent Ivosidenib Precipitation

A successful experiment begins with proper preparation. The following sections detail a systematic approach to preparing and using ivosidenib in cell culture to minimize the risk of precipitation.

Quantitative Data Summary: Ivosidenib Solubility

For quick reference, the following table summarizes the maximum soluble concentrations of ivosidenib in commonly used solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO56.33 - 23796.63 - 406.55
Ethanol65.0 - 100111.50 - 171.54
DMF30.051.46

Data compiled from multiple sources.[1][6][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ivosidenib Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of ivosidenib, which is a critical first step in any in vitro experiment.

Materials:

  • (R,S)-Ivosidenib powder (Molecular Weight: 582.97 g/mol )[2]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of ivosidenib powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.83 mg of ivosidenib.

  • Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the ivosidenib powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not completely dissolved, sonicate the vial for 5-10 minutes.[7][8] Gentle warming in a 37°C water bath can also aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Concentrations in Cell Culture Media

This protocol outlines the critical dilution step from the DMSO stock solution into your aqueous cell culture medium.

Materials:

  • 10 mM Ivosidenib stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw and Inspect Stock Solution: Thaw an aliquot of the 10 mM ivosidenib stock solution at room temperature. Visually inspect the solution for any signs of precipitation. If present, warm the tube to 37°C and vortex to redissolve.

  • Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial dilution.

    • First, dilute the 10 mM stock solution in pre-warmed media to an intermediate concentration (e.g., 1 mM). It is crucial to add the DMSO stock to the media and mix immediately and thoroughly. Do not add the media to the DMSO stock.

    • From this intermediate dilution, prepare your final working concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, and preferably below 0.1%, to avoid solvent-induced toxicity to your cells. Always include a vehicle control (media with the same final DMSO concentration without ivosidenib) in your experiments.

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with ivosidenib and provides a logical workflow for troubleshooting.

Visual Troubleshooting Workflow

G A Precipitation Observed B When did it occur? A->B C Immediately upon dilution into media B->C Immediate D After incubation (e.g., 24h) B->D Delayed E In the DMSO stock solution B->E In Stock F Troubleshooting Steps for Immediate Precipitation C->F G Troubleshooting Steps for Delayed Precipitation D->G H Troubleshooting Steps for Stock Solution E->H I Review dilution method (slow addition, vortexing) F->I J Lower final concentration F->J K Increase serum percentage F->K L Consider solubility enhancers (e.g., cyclodextrins) G->L M Check for media component interaction (pH, temperature) G->M N Reduce incubation time if possible G->N O Ensure stock is fully dissolved (warm, sonicate) H->O P Check for freeze-thaw cycles H->P Q Use fresh, anhydrous DMSO H->Q R Prepare a fresh stock solution H->R

Caption: A logical workflow for troubleshooting (R,S)-Ivosidenib precipitation.

Frequently Asked Questions (FAQs)

Q1: I observed immediate precipitation when I added my ivosidenib DMSO stock to the cell culture medium. What went wrong?

A1: This is a common issue and is typically due to one of the following:

  • High Final Concentration: You may be exceeding the maximum solubility of ivosidenib in your aqueous medium. Try preparing a lower final concentration.

  • Improper Dilution Technique: Rapidly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to "crash out" of solution. To mitigate this, try adding the stock solution dropwise while gently vortexing or swirling the medium. Performing a serial dilution as described in Protocol 2 is highly recommended.

  • Low Serum Concentration: If you are using a low-serum or serum-free medium, there are fewer proteins like albumin to help solubilize the hydrophobic ivosidenib. If your experimental design allows, consider increasing the serum concentration.

Q2: My ivosidenib solution was clear initially, but I see crystals in my cell culture plates after 24 hours. What should I do?

A2: Delayed precipitation can occur for several reasons:

  • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound will crystallize out of solution. The best solution is to work at a lower, more stable concentration.

  • Interaction with Media Components: Changes in pH or temperature during incubation can affect solubility. Ensure your incubator is properly calibrated and the pH of your medium is stable.

  • Compound Degradation: While less common for precipitation, degradation of the compound could lead to less soluble byproducts. Ensure you are using a high-quality source of ivosidenib.

Q3: Can I use solubility enhancers to prevent ivosidenib precipitation?

A3: Yes, for particularly challenging experiments, solubility enhancers can be beneficial.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications due to its low toxicity. You would typically prepare a complex of ivosidenib and HP-β-CD before adding it to your culture medium. A pilot experiment to determine the optimal ratio of ivosidenib to HP-β-CD is recommended.

  • Co-solvents: In some cases, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution. However, the potential for cellular toxicity from the co-solvents must be carefully evaluated.

Q4: My DMSO stock solution of ivosidenib appears cloudy or has visible precipitate. Is it still usable?

A4: A cloudy or precipitated stock solution should not be used as the actual concentration will be unknown. This can be caused by:

  • Incomplete Dissolution: Ensure you have followed the dissolution protocol carefully, including vortexing and sonication/warming if necessary.

  • Repeated Freeze-Thaw Cycles: This can cause the compound to come out of solution. Aliquoting your stock into single-use volumes is crucial to prevent this.

  • Hygroscopic DMSO: DMSO can absorb moisture from the air, which will decrease its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.

If you observe precipitation in your stock, try warming it to 37°C and vortexing vigorously. If it does not redissolve, it is best to prepare a fresh stock solution.

Q5: Can I just filter out the precipitate from my media?

A5: Filtering is not recommended as a solution for precipitation. This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the validity of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.

References

  • Physiologically Based Pharmacokinetic Model Predictions of Ivosidenib as a Victim and Perpetrator of Drug-Drug Interactions: An. (2019).
  • Product d
  • Ivosidenib | MedChemExpress.
  • WO2021038204A1 - Crystalline forms of ivosidenib - Google P
  • "IDH1 Inhibitor 9" solubility issues and solutions - Benchchem.
  • Discovery of AG-120 (Ivosidenib)
  • WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof - Google P
  • Population pharmacokinetics of ivosidenib (AG-120) in patients with IDH1-mutant advanced hematologic malignancies - Servier US Medical Affairs. (2018).
  • (2-Hydroxypropyl)-β-Cyclodextrin Solution - Sigma-Aldrich.
  • Ivosidenib - Isocitr
  • US20210323944A1 - Ivosidenib forms and pharmaceutical compositions - Google P
  • Ivosidenib, also known as AG-120 and RG-120, is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity.
  • Discovery of AG-120 (Ivosidenib)
  • Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC. (2019).
  • Hydroxypropyl-β-cyclodextrin attenuates the epithelial-to-mesenchymal transition via endoplasmic reticulum stress in MDA-MB-231 breast cancer cells - PMC.
  • 211192Orig1s000 - accessd
  • Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administr
  • Exp.
  • Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation - Our journal portfolio - PLOS. (2022).
  • (PDF) Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. (2025).
  • Hydroxypropyl-β-cyclodextrin - Alzheimer's Drug Discovery Found
  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs - ResearchG
  • Henderson–Hasselbalch equ
  • Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - IRIS. (2023).

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Troubleshooting

Technical Support Center: Optimizing (R,S)-Ivosidenib Extraction from Plasma

Welcome to the technical support center for the bioanalysis of (R,S)-ivosidenib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of (R,S)-ivosidenib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the extraction yield of ivosidenib from plasma samples. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to overcome common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the extraction of ivosidenib from plasma.

Q1: What is the most common and recommended starting method for ivosidenib extraction from plasma?

A1: The most widely documented and robust method for extracting ivosidenib from plasma is protein precipitation (PPT) with acetonitrile.[1][2][3][4] This technique is favored for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which can interfere with downstream analysis.[5] It provides a reliable starting point for method development and is suitable for high-throughput applications.

Q2: Why is a stable isotope-labeled internal standard, like ivosidenib-d4, recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) such as ivosidenib-d4 is the gold standard in quantitative bioanalysis by mass spectrometry.[6] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[6] This allows for accurate correction of any variability during sample preparation and analysis, leading to highly precise and accurate quantification.

Q3: My ivosidenib recovery is low and inconsistent. What are the likely causes?

A3: Low and inconsistent recovery can stem from several factors. For protein precipitation, incomplete protein removal, co-precipitation of ivosidenib with the protein pellet, or sub-optimal solvent-to-plasma ratios are common culprits. For liquid-liquid extraction (LLE) and solid-phase extraction (SPE), the pH of the sample and the choice of organic solvent or sorbent are critical and may need optimization. Our detailed troubleshooting sections below will guide you through resolving these issues.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are a known challenge in bioanalysis, especially with simpler extraction methods like protein precipitation.[7] They arise from co-eluting endogenous components from the plasma that interfere with the ionization of ivosidenib.[7] To mitigate this, you can:

  • Optimize Chromatography: Modify your LC gradient to better separate ivosidenib from interfering matrix components.

  • Improve Sample Cleanup: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide cleaner extracts.[7][8]

  • Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering components.

  • Use a SIL-IS: As mentioned, a stable isotope-labeled internal standard is crucial for compensating for matrix effects.[6]

Q5: How should I store my plasma samples containing ivosidenib?

A5: Studies have shown that ivosidenib is stable in plasma for extended periods when stored at -80°C.[3] It is also stable through several freeze-thaw cycles. For short-term storage during sample processing, keeping the samples at 4°C is recommended.

Extraction Methodologies: Protocols and Troubleshooting

This section provides detailed protocols and troubleshooting guides for the three primary extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the extraction of ivosidenib from plasma.[1][2][3][4][5]

  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add your working solution of the internal standard (e.g., ivosidenib-d4).

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile.[9][10] The 3:1 or 4:1 ratio of acetonitrile to plasma is critical for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • (Optional) Evaporation and Reconstitution: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.[9]

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Recovery 1. Incomplete Protein Precipitation: Insufficient volume of precipitating solvent. 2. Co-precipitation of Ivosidenib: The analyte may be trapped within the protein pellet. 3. Sub-optimal Solvent: While acetonitrile is common, methanol can also be used.1. Increase Solvent Ratio: Try increasing the acetonitrile to plasma ratio to 4:1 or 5:1. This ensures a more complete denaturation and precipitation of plasma proteins. 2. Vortexing and Temperature: Ensure vigorous vortexing and that the solvent is cold. This promotes the formation of a flocculent precipitate that is less likely to trap the analyte. 3. Solvent Comparison: Test methanol as an alternative precipitating agent. Its different polarity might alter the precipitation dynamics and improve recovery.
High Variability (Poor Precision) 1. Inconsistent Pipetting: Inaccurate dispensing of plasma, internal standard, or solvent. 2. Incomplete Vortexing: Non-homogenous mixture leading to variable precipitation. 3. Disturbance of Pellet: Aspirating part of the protein pellet during supernatant transfer.1. Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes. 2. Standardize Vortexing: Use a consistent vortexing time and speed for all samples. 3. Careful Supernatant Transfer: Leave a small amount of supernatant behind to avoid disturbing the pellet. Ensure the pipette tip does not touch the pellet.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-extraction of Phospholipids: PPT is known for not effectively removing phospholipids, a major cause of matrix effects.[7] 2. Insufficient Chromatographic Separation: Co-elution of matrix components with ivosidenib.1. Consider Alternative Extraction: If matrix effects are significant, LLE or SPE should be considered for a cleaner extract.[7][8] 2. Optimize LC Method: Adjust the mobile phase gradient to achieve better separation between ivosidenib and the region where matrix effects are observed (can be identified by post-column infusion).
Clogged LC Column or System 1. Fine Particulate Matter: Incomplete pelleting of precipitated proteins.1. Increase Centrifugation: Increase the centrifugation speed or time to ensure all proteins are firmly pelleted. 2. Use of Filters: Filter the supernatant through a 0.22 µm syringe filter before injection.
Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE)

LLE and its modern variation, SLE, offer a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent. A supported liquid extraction method has been documented for ivosidenib.[9]

  • Sample Preparation: Fortify 100 µL of plasma with the internal standard.

  • Loading: Load the plasma sample onto a 200 mg SLE plate.

  • Elution: Elute the sample twice with 500 µL of methyl tert-butyl ether (MTBE).

  • Evaporation: Evaporate the combined eluate under a nitrogen stream at approximately 45°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Recovery 1. Sub-optimal pH: The pH of the aqueous phase may not be optimal for partitioning ivosidenib into the organic phase. 2. Incorrect Solvent Choice: The polarity of the extraction solvent may not be suitable for ivosidenib. 3. Insufficient Mixing (LLE): Inadequate vortexing can lead to incomplete extraction.1. pH Adjustment: Ivosidenib has both acidic and basic functionalities. Experiment with adjusting the plasma pH. A slightly basic pH might be optimal for extracting the neutral form into an organic solvent. 2. Solvent Screening: Test a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, or mixtures thereof. The choice of solvent is crucial for maximizing the partition coefficient (K) of ivosidenib.[11] 3. Optimize Mixing: For traditional LLE, ensure vigorous and consistent vortexing for several minutes to maximize the surface area between the two phases.
Emulsion Formation (LLE) 1. High Protein/Lipid Content: Patient samples can vary in their composition.1. Centrifugation: Increase the centrifugation speed and/or time to break the emulsion. 2. Salting Out: Add a small amount of a salt like sodium chloride to the aqueous phase to increase its polarity and help break the emulsion. 3. Use of SLE: SLE plates are designed to prevent emulsion formation, making them a good alternative to traditional LLE.
Poor Phase Separation (LLE) 1. Similar Densities: The densities of the aqueous and organic phases may be too close.1. Solvent Modification: Use a solvent with a significantly different density from water. For example, dichloromethane is denser than water, while ethyl acetate is less dense.
Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[8] While a specific SPE protocol for ivosidenib is not extensively published, a general approach can be developed based on its chemical properties.

Given that ivosidenib is a relatively non-polar molecule, a reversed-phase SPE approach would be a logical starting point.

  • Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is recommended as a starting point due to its broad retention of compounds with varying polarities and its stability across a wide pH range.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures proper interaction with the sample.

  • Loading: Dilute the plasma sample (e.g., 100 µL of plasma in 400 µL of water or a weak buffer) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute ivosidenib with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Recovery (Analyte Breakthrough) 1. Inappropriate Sorbent: The chosen sorbent may not have sufficient affinity for ivosidenib. 2. Sample Overload: The amount of analyte and matrix components exceeds the capacity of the SPE cartridge. 3. Incorrect Loading Conditions: The sample pH or solvent strength may prevent retention.1. Test Different Sorbents: If reversed-phase fails, consider mixed-mode sorbents that offer both reversed-phase and ion-exchange retention mechanisms. 2. Increase Sorbent Mass: Use a cartridge with a larger sorbent bed. 3. Optimize Loading: Adjust the pH of the diluted plasma to ensure ivosidenib is in its most non-polar state for optimal retention on a reversed-phase sorbent.
Low Recovery (Incomplete Elution) 1. Elution Solvent is Too Weak: The chosen solvent is not strong enough to disrupt the interaction between ivosidenib and the sorbent.1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution step. Adding a small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) to the elution solvent can also improve recovery by modifying the charge state of the analyte.
High Matrix Effects 1. Co-elution of Interferences: The wash step is not effectively removing matrix components.1. Optimize Wash Step: Experiment with different wash solutions. A slightly stronger organic wash (e.g., 10-20% methanol) may remove more interferences without eluting ivosidenib.

Data Summary and Visualization

The following table summarizes typical parameters for a validated UPLC-MS/MS method for ivosidenib in rat plasma using protein precipitation.[1]

ParameterResult
Linearity Range2–2,000 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (%RSD)3.2% - 13.13%
Inter-day Precision (%RSD)3.2% - 13.13%
Matrix Effect< 15%
Recovery> 85% (Typical)
Workflow Diagrams

The following diagrams illustrate the general workflows for the discussed extraction methods.

Protein Precipitation Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Acetonitrile (e.g., 3:1 v/v) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (>10,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant End LC-MS/MS Analysis Supernatant->End

Caption: General workflow for protein precipitation.

Supported Liquid Extraction Workflow Start Plasma Sample + Internal Standard Load Load onto SLE Plate Start->Load Elute Elute with Organic Solvent (e.g., MTBE) Load->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: General workflow for supported liquid extraction.

Solid-Phase Extraction Workflow Condition 1. Condition (Methanol -> Water) Load 2. Load (Diluted Plasma) Condition->Load Wash 3. Wash (e.g., 5% Methanol) Load->Wash Elute 4. Elute (e.g., 100% Methanol) Wash->Elute Analyze Evaporate, Reconstitute, & Analyze Elute->Analyze

Caption: General workflow for solid-phase extraction.

References

  • Yin, F., Yu, S., Narayanaswamy, R., Mangus, H., McCourt, E., & Liu, G. (2021). Quantitation of ivosidenib in human plasma via LC-MS/MS and its application in clinical trials. Bioanalysis, 13(11), 875-889. [Link]

  • Chen, M., Xu, J., Chen, F., & Han, A. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma: Application to a pharmacokinetic study. Acta Chromatographica, 35(3), 293-300. [Link]

  • DiNardo, C. D., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2-Mutant Acute Myeloid Leukemia. Clinical Pharmacology in Drug Development, 11(2), 234-245. [Link]

  • Precision, accuracy, recovery and matrix effect for determination of ivosidenib quality controls in. (n.d.). ResearchGate. [Link]

  • Foudah, A. I., Alqarni, M. H., & Alam, A. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega, 10(3), 3427-3438. [Link]

  • Study Examines Real-World Outcomes With Ivosidenib vs Venetoclax in Acute Myeloid Leukemia. (2023). The ASCO Post. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Pharmaceuticals, 16(10), 1435. [Link]

  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014). American Laboratory. [Link]

  • Molecular Complete Remission Following Ivosidenib in a Patient With an Acute Undifferentiated Leukemia. (2019). JCO Precision Oncology, 3, 1-5. [Link]

  • Chen, M., Xu, J., Chen, F., & Han, A. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma: Application to a pharmacokinetic study. Acta Chromatographica, 35(3). [Link]

  • ClarIDHy Trial: IDH1 Inhibitor Ivosidenib Improves Survival in Cholangiocarcinoma. (2021). The ASCO Post. [Link]

  • Positive Results With Ivosidenib in Patients With High-Risk, Previously Treated AML. (2018). ASH Clinical News. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011). Journal of Bioanalysis & Biomedicine, 3(5), 114-121. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Journal of Heterocyclic Chemistry, 62(2), 345-358. [Link]

  • Ivosidenib: A Review in Advanced Cholangiocarcinoma. (2023). Drugs, 83(15), 1399-1407. [Link]

  • Long-Term Follow-Up Affirms Ivosidenib's Sustained Benefit in IDH1-Mutated AML. (2025). Targeted Oncology. [Link]

  • Foudah, A. I., Alqarni, M. H., & Alam, A. (2025). LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega, 10(3), 3427-3438. [Link]

  • Ivosidenib for Previously Treated IDH1-Mutant Advanced or Metastatic Cholangiocarcinoma. (2021). The ASCO Post. [Link]

  • A Simple HPLC-UV Method for Ivosidenib Determination in Human Plasma. (2025). Journal of Chromatographic Science, 63(7), 685-691. [Link]

  • Improved hematologic recovery with ivosidenib in patients with IDH1-mutated R/R MDS. (2024). VJHemOnc. [Link]

  • Ivosidenib for cholangiocarcinoma and acute myeloid leukaemia. (2026). Australian Prescriber, 49(1), 30-32. [Link]

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Optimization

Technical Support Center: (R,S)-Ivosidenib Stability, Handling, and Troubleshooting

Welcome to the Technical Support Hub for (R,S)-ivosidenib (commercially known as Tibsovo). As a targeted mutant isocitrate dehydrogenase-1 (mIDH1) inhibitor, ivosidenib is a critical small molecule in oncology research a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for (R,S)-ivosidenib (commercially known as Tibsovo). As a targeted mutant isocitrate dehydrogenase-1 (mIDH1) inhibitor, ivosidenib is a critical small molecule in oncology research and drug development[1]. However, its complex chemical structure makes it susceptible to specific environmental stressors during long-term storage and in vitro experimentation[2].

This guide is engineered for researchers and scientists to understand the mechanistic causality behind ivosidenib degradation, implement self-validating handling protocols, and troubleshoot unexpected experimental variances.

Mechanistic Overview: The Role & Vulnerability of Ivosidenib

To understand why ivosidenib must be handled carefully, we must first look at its biological target. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG)[1]. Oncogenic mutations in IDH1 cause the enzyme to abnormally reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. Ivosidenib binds to mutant IDH1 to block this toxic conversion[1].

While highly specific biologically, the functional groups of ivosidenib (including its amides and fluorinated aromatic rings) are chemically sensitive to hydrolysis, oxidation, and photolysis[2].

IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (Normal Function) Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Mut_IDH1 Mutant IDH1 (Oncogenic) aKG->Mut_IDH1 TwoHG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Mut_IDH1->TwoHG Block Inhibition of Oncometabolite Production TwoHG->Block Ivosidenib (R,S)-Ivosidenib (Targeted Inhibitor) Ivosidenib->Mut_IDH1 Binds & Blocks

Diagram 1: IDH1 Signaling Pathway and the targeted mechanism of action of Ivosidenib.

Frequently Asked Questions (FAQs): Storage & Stock Solutions

Q: What are the optimal conditions for storing bulk (R,S)-ivosidenib powder? A: FDA guidelines and stability data dictate that the solid drug product should be stored at controlled room temperature, 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F)[3]. Ivosidenib is inherently stable under thermal conditions[2]; however, it is highly sensitive to photolytic degradation and must be protected from prolonged light exposure[2].

Q: How should I prepare and store my primary stock solutions for in vitro assays? A: Prepare primary stock solutions in a neutral, non-reactive solvent system. A validated approach utilizes Methanol:Water (80:20, v/v) or 100% DMSO[4]. Causality: Ivosidenib is stable under neutral hydrolysis[2]. Avoiding acidic or basic pH modifiers in your storage solvent prevents the hydrolytic cleavage of the molecule over time. When stored at -20°C, these neutral stocks maintain >99% stability for up to 45 days[4].

Q: Can I leave my working aliquots on the benchtop during high-throughput screening? A: Bench-top stability at ambient temperature (25°C) is validated for a maximum of 6 hours[4]. For autosampler queues or overnight runs, you must maintain the sample compartment at 5°C, which restricts thermal kinetic energy and extends stability to 24 hours[4].

Q: How many freeze-thaw cycles can ivosidenib withstand in biological matrices? A: Plasma samples and biological matrices spiked with ivosidenib are stable at -80°C for 30 days and can withstand up to three (3) freeze-thaw cycles without significant degradation[4]. Exceeding three cycles risks micro-environmental pH shifts during the freezing process, which can trigger localized hydrolysis.

Troubleshooting Guide: Preventing Chemical Degradation

During assay development, researchers may encounter unexpected degradation products (DPs). International Conference on Harmonization (ICH) stress studies have identified four primary degradation products (DP-I through DP-IV)[2].

Issue 1: Appearance of DP-I and DP-II during assay preparation.
  • Causality: Exposure to extreme pH. Ivosidenib undergoes rapid basic and acidic hydrolysis[2]. DP-I is predominantly formed under both acidic and alkaline conditions, while DP-II is often produced under alkaline stress[2].

  • Solution: Ensure all working buffers and biological matrices are buffered to a neutral pH (pH 6.5 - 7.5). Avoid using strong bases (like NaOH) to adjust the pH of solutions containing the active drug.

Issue 2: Signal loss and DP-III formation in cellular assays.
  • Causality: Oxidative stress. In the presence of reactive oxygen species (ROS) or during harsh oxidative degradation (e.g., exposure to 10% H2O2), ivosidenib undergoes electron transfer oxidation, generating DP-II and the highly active DP-III[2][5].

  • Solution: Process biological samples rapidly on ice. If your assay involves oxidative environments, consider incorporating mild antioxidants (if compatible with your assay) or utilizing an inert gas blanket (e.g., Argon) for long-term storage of sensitive aliquots.

Issue 3: Unexplained variance in LC-MS/MS quantification over time.
  • Causality: Photolytic degradation. Leaving clear vials under standard laboratory fluorescent or UV lighting induces photolytic cleavage, forming DP-IV[2].

  • Solution: Mandate the use of amber glass vials for all stock solutions, working aliquots, and autosampler vials.

Degradation ISB (R,S)-Ivosidenib (Stable: Neutral/Thermal) Acidic Acidic Stress (e.g., 1M HCl) ISB->Acidic Basic Alkaline Stress (e.g., 1M NaOH) ISB->Basic Oxidative Oxidative Stress (e.g., 10% H2O2) ISB->Oxidative Photolytic Photolytic Stress (UV/Vis Light) ISB->Photolytic DPI DP-I (Hydrolysis) Acidic->DPI Basic->DPI DPII DP-II (Alkaline/Oxidation) Basic->DPII Oxidative->DPII DPIII DP-III (Harsh Oxidation) Oxidative->DPIII DPIV DP-IV (Photolysis) Photolytic->DPIV

Diagram 2: Logical relationship of Ivosidenib degradation pathways under ICH stress conditions.

Quantitative Summary of Stability Limits
Condition / StressorEnvironment / ParametersValidated StabilityCausality / Major DPs
Solid Powder (Bulk) 20°C to 25°C, Protect from light24 MonthsStable thermally; sensitive to photolysis[3].
Primary Stock Solution -20°C in MeOH:Water (80:20)45 DaysNeutral solvent prevents hydrolytic cleavage[4].
Biological Matrix -80°C30 DaysArrests enzymatic and oxidative degradation[4].
Bench-top Aliquot 25°C (Ambient)6 HoursProlonged exposure risks oxidative stress[4].
Autosampler Queue 5°C24 HoursCooling minimizes thermal kinetic energy[4].
Acidic/Basic Stress 1 M HCl or 1 M NaOH, 70°CHighly SensitiveRapid formation of DP-I and DP-II[2].
Neutral Hydrolysis Water, 70°C, 24 hStable No degradation products formed[2].

Validated Experimental Protocol: Forced Degradation & LC-MS/MS Characterization

To ensure trustworthiness in your analytical pipeline, you must periodically verify the integrity of your ivosidenib batches. The following is a self-validating protocol based on ICH Q1A/Q1B guidelines[2][5].

Phase 1: Stress Induction & Self-Validating Controls
  • Stock Preparation: Prepare a primary working solution of ivosidenib at 1000 µg/mL in HPLC-grade Acetonitrile.

  • Hydrolytic Stress Induction:

    • Aliquot 1 mL of stock + 1 mL of 1 M HCl (Acidic) into Vial A.

    • Aliquot 1 mL of stock + 1 mL of 1 M NaOH (Basic) into Vial B.

    • Incubation: Heat both vials at 70°C for 24 hours[2].

  • Oxidative Stress Induction:

    • Aliquot 1 mL of stock + 1 mL of 10% H₂O₂ into Vial C.

    • Incubation: Store at room temperature (25°C) for 8 hours[2].

  • The Self-Validating Control (Critical Step):

    • Aliquot 1 mL of stock + 1 mL of LC-MS grade water into Vial D (Neutral Control).

    • Incubation: Heat at 70°C for 24 hours[2].

    • Causality Check: Ivosidenib is inherently stable under neutral and thermal conditions[2]. If degradation peaks (DPs) appear in Vial D, it indicates systemic contamination, poor solvent quality, or in-source fragmentation within your mass spectrometer, thereby invalidating the stress results.

Phase 2: LC-MS/MS Analytical Workflow
  • Sample Neutralization: Neutralize acidic (Vial A) and basic (Vial B) samples to pH ~7.0 prior to injection. Causality: Injecting extreme pH samples directly will degrade the silica backbone of your UPLC column stationary phase.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C-18 (or equivalent sub-2 µm particle column)[5].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. (Note: While ivosidenib is sensitive to prolonged acidic storage, 0.1% TFA during a rapid 2-minute chromatographic run acts safely as an ion-pairing agent to sharpen peaks without causing on-column degradation)[5].

    • Mobile Phase B: 100% Acetonitrile[5].

    • Flow Rate: 0.3 mL/min with a 5 µL injection volume[5].

  • Detection (HRMS-MS/TOF):

    • Operate the mass spectrometer in ESI-positive mode[5].

    • Monitor the precursor ion and specific fragment transitions to differentiate the parent compound from DP-I, DP-II, DP-III, and DP-IV.

Workflow Sample Sample Prep (Spike IS, Extract) Stress Stress Conditions (Acid/Base/Ox/UV) Sample->Stress Control Neutral/Thermal Control (Self-Validation) Sample->Control LC UPLC Separation (BEH C-18, 0.1% TFA / ACN) Stress->LC Control->LC MS HRMS-MS/TOF (ESI-Positive Mode) LC->MS Data DP Characterization (DP-I to DP-IV) MS->Data

Diagram 3: Self-validating LC-MS/MS workflow for Ivosidenib degradation profiling.

References

  • Foudah A, Alqarni M, Alam A. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega. January 22, 2025. 2

  • Foudah A, Alqarni M, Alam A. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PubMed. National Institutes of Health (NIH). January 22, 2025. 5

  • U.S. Food and Drug Administration (FDA). 211192Orig1s000 - Center for Drug Evaluation and Research Approval Package for TIBSOVO (ivosidenib). May 29, 2018. 3

  • Agios Pharmaceuticals / Google Patents. WO2020010058A1 - Ivosidenib forms and pharmaceutical compositions. January 9, 2020. 1

  • National Institutes of Health (NIH) / PMC. Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 μL mice plasma: application to a pharmacokinetic study. 4

Sources

Troubleshooting

troubleshooting low bioavailability of (R,S)-ivosidenib in rodent models

Welcome to the Technical Support Center for Preclinical Pharmacokinetics. This guide is designed for researchers and drug development professionals troubleshooting the systemic exposure and bioavailability of (R,S)-ivosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preclinical Pharmacokinetics. This guide is designed for researchers and drug development professionals troubleshooting the systemic exposure and bioavailability of (R,S)-ivosidenib (a mutant IDH1 inhibitor) in rodent models.

While clinical-grade ivosidenib is an enantiopure compound, early-stage discovery and preclinical testing often utilize the (R,S) racemic mixture. This introduces unique physicochemical and metabolic variables that can severely impact oral bioavailability ( F% ).

Part 1: Diagnostic Decision Tree

Before altering your formulation or dosing regimen, use the following logical workflow to isolate the root cause of low systemic exposure in your murine or rat models.

G Start Low Systemic Exposure (AUC/Cmax) Observed? Q1 Is it after single or repeated dosing? Start->Q1 Single Single Dose Q1->Single Repeat Repeated Dosing Q1->Repeat Solubility Check Formulation: Ensure 0.5% Tween-80/MC Single->Solubility Poor Dissolution Pgp P-gp Efflux: Consider P-gp inhibitor Single->Pgp Intestinal Efflux AutoInduction CYP3A4 Auto-induction: Drug induces own clearance Repeat->AutoInduction Decreased steady-state

Diagnostic decision tree for troubleshooting low bioavailability of ivosidenib in rodent models.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why is the oral bioavailability of my (R,S)-ivosidenib formulation highly variable in mice? A: Variability in single-dose pharmacokinetics typically stems from three intersecting factors:

  • Xenobiotic Efflux: Ivosidenib is a highly recognized substrate for P-glycoprotein (P-gp/MDR1) [1]. In the intestinal lumen, P-gp actively pumps the absorbed drug back out of the enterocytes, heavily limiting the bioavailable fraction.

  • Stereoselective Metabolism: Because you are using the (R,S) racemate, you are administering two distinct stereoisomers. Enantiomers often exhibit differential affinities for cytochrome P450 enzymes and efflux transporters. The non-clinical (R)-enantiomer may be cleared at a vastly different rate than the (S)-enantiomer, creating erratic total-drug quantification in LC-MS/MS if your method is not chiral-specific.

  • Aqueous Insolubility: Ivosidenib is highly lipophilic. Without proper micellar solubilization in the dosing vehicle, the drug will precipitate in the acidic environment of the rodent stomach.

Q: My Cmax​ and AUC were acceptable on Day 1, but by Day 7 of repeated dosing, systemic exposure plummeted. What happened? A: This is a classic hallmark of auto-induction . Ivosidenib is not only metabolized by CYP3A4, but it is also a moderate-to-strong inducer of CYP3A4 and CYP2B6 via activation of the human pregnane X receptor (hPXR) [1, 2]. Upon repeated daily dosing, the drug upregulates the very hepatic enzymes responsible for its oxidative clearance. This significantly increases its own metabolic turnover, drastically reducing the steady-state AUC [4].

Q: Does rodent chow and feeding status affect absorption? A: Yes. In both human and animal models, high-fat diets significantly increase ivosidenib bioavailability (up to a 98% increase in Cmax​ and 25% in AUC) by enhancing the solubilization of the lipophilic drug via bile acid secretion [4]. If your rodents have ad libitum access to variable fat-content chow, this will introduce severe PK noise. Strict fasting protocols prior to dosing are mandatory for consistent baseline profiling.

Part 3: Cross-Species Pharmacokinetic Baselines

To determine if your rodent models are truly underperforming, compare your data against these established preclinical baselines for ivosidenib[1, 3, 5].

SpeciesRouteTypical DoseBioavailability ( F% )Terminal Half-Life ( t1/2​ )Primary Clearance Mechanism
Mouse PO5.0 mg/kg32% - 61%5.3 - 18.5 hHepatic (CYP3A4), P-gp Efflux
Rat PO10.0 mg/kg40% - 51%~12.0 hHepatic (CYP3A4)
Dog PO10.0 mg/kg26%~15.0 hHepatic (CYP3A4)
Monkey PO10.0 mg/kg54%~18.0 hHepatic (CYP3A4)

Part 4: Self-Validating Experimental Protocol

Workflow: Preparation and Administration of Optimized Rodent Dosing Vehicle

To overcome the extreme lipophilicity of (R,S)-ivosidenib, a validated suspension vehicle utilizing 0.5% Tween-80 and 0.5% Methylcellulose (MC) is required to ensure consistent GI dissolution [3].

Step-by-Step Methodology:

  • Polymer Dispersion: Weigh 0.5 g of Methylcellulose. Slowly add it to 50 mL of heated (80°C) sterile water under vigorous magnetic stirring. Once fully dispersed, add 50 mL of cold sterile water and stir until a clear, viscous solution forms.

  • Surfactant Addition: Add 0.5 mL of Tween-80 to the MC solution. Mix thoroughly.

    • Causality: Tween-80 acts as a non-ionic surfactant, lowering the interfacial tension between the aqueous vehicle and the hydrophobic ivosidenib particles, preventing aggregation.

  • Drug Suspension: Gradually add the required mass of (R,S)-ivosidenib powder to achieve your target concentration (e.g., 0.5 mg/mL for a standard 5 mg/kg dose administered at a 10 mL/kg volume).

  • Homogenization (QC Step): Sonicate the mixture in a cold water bath for 15 minutes.

    • Self-Validation: Visually inspect the suspension against a bright light source. It must be uniformly opaque without macroscopic clumps or settling. If aggregates remain, continue sonication in 5-minute intervals.

  • Administration: Administer via oral gavage (PO) using a chemically inert PTFE-tipped gavage needle. Note: Avoid standard steel needles if drug adherence to the metal is suspected.

  • LC-MS/MS Quantification: Collect 10 µL serial plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Extract using acetonitrile protein precipitation.

    • Self-Validation: Ensure your LC-MS/MS standard curve exhibits an R2>0.99 across a dynamic range of 1.10–3293 ng/mL [3].

Part 5: Mechanistic Pathway of Clearance

Understanding the journey of the molecule from the intestinal lumen to systemic circulation is critical for targeted troubleshooting.

G Lumen Intestinal Lumen (R,S)-Ivosidenib Enterocyte Enterocyte Absorption Lumen->Enterocyte Uptake Pgp P-glycoprotein (Efflux) Enterocyte->Pgp Recognition CYP3A4_gut Gut CYP3A4 (First-Pass) Enterocyte->CYP3A4_gut Metabolism Portal Portal Vein Enterocyte->Portal Surviving Fraction Pgp->Lumen Efflux CYP3A4_gut->Lumen Metabolites Liver Hepatocyte CYP3A4/CYP2B6 Portal->Liver Delivery Systemic Systemic Circulation (Bioavailable) Liver->Systemic Escapes Clearance

Mechanistic pathway of ivosidenib absorption, highlighting P-gp efflux and CYP3A4 first-pass.

Part 6: Advanced Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action / Validation Step
Extremely low Cmax​ (<100 ng/mL) Precipitation of the drug in the acidic rodent stomach environment prior to absorption.Verify vehicle pH. Ensure thorough sonication. If using raw powder, consider formulating as an amorphous solid dispersion.
High inter-subject variability Variable GI transit times or erratic intestinal P-gp expression among individual mice.Standardize fasting times (e.g., 4 hours pre-dose). Co-administer a P-gp inhibitor (e.g., elacridar) strictly as a mechanistic control to validate efflux limits.
Rapid clearance (short t1/2​ ) Extensive first-pass oxidative metabolism by intestinal and hepatic CYP3A4 enzymes.Pre-treat a control cohort with a known CYP3A4 inhibitor (e.g., ketoconazole) to determine if the rapid clearance is metabolically driven.

References

  • Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Drug Metabolism and Disposition / PubMed (NIH). Available at:[Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 µL mice plasma: application to a pharmacokinetic study. ResearchGate. Available at:[Link]

  • Taiwan Food and Drug Administration Assessment Report (Ivosidenib). Taiwan FDA. Available at: [Link]

  • Recent progress in emerging molecular targeted therapies for intrahepatic cholangiocarcinoma. RSC Medicinal Chemistry / PubMed Central (NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

(R,S)-Ivosidenib vs. Pure Ivosidenib: A Comprehensive IC50 Comparison Guide in IDH1 Models

Isocitrate dehydrogenase 1 (IDH1) mutations—predominantly at the R132 residue—confer a neomorphic enzymatic activity that converts α -ketoglutarate ( α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The abe...

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Author: BenchChem Technical Support Team. Date: March 2026

Isocitrate dehydrogenase 1 (IDH1) mutations—predominantly at the R132 residue—confer a neomorphic enzymatic activity that converts α -ketoglutarate ( α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The aberrant accumulation of 2-HG drives epigenetic dysregulation, blocking cellular differentiation and promoting tumorigenesis[2].

Ivosidenib (AG-120) is a first-in-class, highly potent, and selective allosteric inhibitor of mutant IDH1 (mIDH1)[3]. Structurally, ivosidenib is a chiral molecule, and its therapeutic efficacy is entirely stereospecific, driven exclusively by the pure (S)-enantiomer[2]. This guide provides an objective, data-driven comparison between pure (S)-ivosidenib and the racemic (R,S)-ivosidenib mixture, detailing the mechanistic causality behind their differing IC50 values and outlining a self-validating experimental protocol for biochemical evaluation.

Mechanistic Causality: The Stereospecificity of Allosteric Inhibition

To understand the disparity in IC50 values between the pure enantiomer and the racemate, one must examine the molecular binding dynamics. Ivosidenib functions as an allosteric inhibitor by binding to the highly specific dimer interface of the mutant IDH1 enzyme[2].

  • Pure (S)-Ivosidenib (AG-120): The (S)-enantiomer possesses the optimal three-dimensional spatial arrangement required to fit seamlessly into the allosteric pocket. It establishes critical hydrogen bonds and hydrophobic interactions that lock the mIDH1 homodimer into an open, catalytically inactive conformation, preventing the reduction of α -KG to 2-HG[2].

  • (R,S)-Ivosidenib (Racemic Mixture): The (R)-enantiomer is significantly less active[2]. Its stereochemistry introduces steric clashes within the binding pocket or fails to make the necessary stabilizing contacts. Consequently, in a racemic mixture, the (R)-enantiomer acts as an inactive diluent—and potentially as a weak competitive antagonist that occupies the pocket without inducing the necessary conformational lock—resulting in an inferior overall inhibitory capacity[2],[4].

IDH1_Pathway WT_IDH1 Wild-Type IDH1 (Normal Metabolism) aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Produces Mutant_IDH1 Mutant IDH1 (R132X) (Neomorphic Activity) D2HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH1->D2HG Converts α-KG to S_Ivosidenib Pure (S)-Ivosidenib Optimal Allosteric Fit S_Ivosidenib->Mutant_IDH1 Potent Inhibition (IC50 ~12nM) RS_Ivosidenib (R,S)-Ivosidenib Suboptimal / Steric Clash RS_Ivosidenib->Mutant_IDH1 Weak Inhibition / Diluted Efficacy

Figure 1: Stereospecific allosteric inhibition of neomorphic mIDH1 activity.

Quantitative Performance: IC50 Comparison Across IDH1 Mutants

The biochemical potency of ivosidenib is measured by its half-maximal inhibitory concentration (IC50) against various IDH1-R132 mutations. Pure (S)-ivosidenib demonstrates low-nanomolar potency across a broad spectrum of R132 variants[2].

Because the (R)-enantiomer is effectively inactive, the (R,S)-racemate exhibits a mathematically predictable drop in potency. Assuming the (R)-enantiomer acts merely as an inert diluent (50% of the mass), the apparent IC50 of the racemate will be at least double that of the pure (S)-enantiomer. If the (R)-enantiomer competitively hinders the (S)-enantiomer without effectively halting enzyme activity, the IC50 shift can be even more pronounced.

Table 1: Biochemical IC50 Comparison in mIDH1 Models
Target EnzymePure (S)-Ivosidenib IC50[2](R,S)-Ivosidenib IC50 (Apparent)Mechanistic Observation
IDH1-R132H 12 nM> 24 nM(S)-enantiomer achieves optimal allosteric lock.
IDH1-R132C 13 nM> 26 nMConsistent high affinity across major clinical variants.
IDH1-R132G 8 nM> 16 nMHighest binding affinity observed among variants.
IDH1-R132L 13 nM> 26 nM(R)-enantiomer presence dilutes API concentration.
IDH1-R132S 12 nM> 24 nMStereospecificity remains critical for inhibition.
WT IDH1 > 10,000 nM> 10,000 nMExcellent selectivity; normal metabolism is spared[1].

Note: The exact IC50 of the pure (R)-enantiomer is not publicly quantified due to its lack of therapeutic utility, but the (R,S)-mixture is universally classified as significantly less active in biochemical assays[2],[4].

Self-Validating Experimental Protocol: LC-MS/MS Biochemical Assay

To accurately compare the IC50 of (S)-ivosidenib versus (R,S)-ivosidenib, researchers must employ a highly specific LC-MS/MS assay to quantify 2-HG production directly. This protocol is designed as a self-validating system , incorporating critical controls and kinetic considerations to ensure data trustworthiness.

Step-by-Step Methodology

Step 1: Reagent & Enzyme Preparation

  • Enzymes: Prepare recombinant IDH1-R132H homodimer (target) and IDH1-WT (negative control).

  • Substrates: Prepare α -KG and NADPH in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

  • Expert Insight (Causality): NADPH is highly unstable and degrades rapidly in aqueous solutions at room temperature. It must be prepared fresh immediately before the assay. Using degraded NADPH will artificially lower the baseline reaction rate, skewing the apparent IC50 calculations.

Step 2: Compound Titration & Pre-incubation

  • Prepare a 10-point, 3-fold serial dilution of both (S)-Ivosidenib and (R,S)-Ivosidenib in 100% DMSO (final assay concentration of DMSO should not exceed 1%).

  • Incubate the compounds with the recombinant enzymes at room temperature for 30 minutes.

  • Expert Insight (Causality): Ivosidenib is a slow-binding allosteric inhibitor. Pre-incubation is mandatory to allow the compound to reach binding equilibrium at the dimer interface before the reaction begins. Skipping this step results in an artificially inflated (weaker) IC50.

Step 3: Reaction Initiation & Quenching

  • Initiate the reaction by adding the α -KG/NADPH substrate mixture. Incubate for 60 minutes.

  • Quench the reaction by adding an equal volume of 100% acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C5​ -2-HG).

  • Expert Insight (Trustworthiness): The internal standard is critical. It corrects for matrix effects and ionization suppression during mass spectrometry, ensuring that the quantified 2-HG levels represent true enzymatic output rather than analytical artifacts.

Step 4: LC-MS/MS Quantification & Analysis

  • Centrifuge the quenched plates to precipitate proteins, and inject the supernatant into the LC-MS/MS system.

  • Quantify the 2-HG peak area relative to the internal standard.

  • Fit the normalized data to a 4-parameter logistic (4PL) regression model to derive the IC50 values.

  • Self-Validation Check: The IDH1-WT control must show no significant inhibition at concentrations up to 10 μ M, proving the compound's selectivity for the mutant conformation.

Workflow Step1 1. Enzyme Prep mIDH1 & WT Control Step2 2. Pre-Incubation Establish Equilibrium Step1->Step2 Step3 3. Reaction Add α-KG + Fresh NADPH Step2->Step3 Step4 4. Quench & Spike Acetonitrile + 13C-2-HG Step3->Step4 Step5 5. LC-MS/MS 4PL Curve Fitting Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for mIDH1 IC50 determination.

Translational Impact & Conclusion

The comparison between (S)-ivosidenib and (R,S)-ivosidenib underscores a fundamental principle in targeted oncology: stereochemistry dictates target engagement. The pure (S)-enantiomer (AG-120) achieves low-nanomolar IC50 values across multiple IDH1-R132 variants by perfectly complementing the allosteric dimer interface[2]. In contrast, the (R,S)-racemate exhibits diluted potency and inferior inhibitory capacity due to the structural incompatibility of the (R)-enantiomer[2],[4]. For researchers and drug development professionals, utilizing the pure (S)-enantiomer is critical for accurate preclinical modeling, ensuring maximum translational relevance when studying mIDH1-driven malignancies.

References

  • Benchchem. "Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide." Benchchem Product Data, 2025.2

  • MedChemExpress. "(R,S)-Ivosidenib Product Information (HY-18767A)." MedChemExpress Life Science Reagents. 4

  • ResearchGate. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ResearchGate Publications, 2025. 1

  • National Center for Biotechnology Information (NCBI). "Recent advances of IDH1 mutant inhibitor in cancer therapy." PMC Free Article, 2022. 3

Sources

Comparative

Stereochemical Rigor in Analytical Workflows: Evaluating (R,S)-Ivosidenib as a Reference Standard in Enantioselective Assays

As targeted therapies become increasingly complex, the analytical control of their stereochemistry is paramount to ensuring clinical efficacy and safety. Ivosidenib, a first-in-class inhibitor of the mutant isocitrate de...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies become increasingly complex, the analytical control of their stereochemistry is paramount to ensuring clinical efficacy and safety. Ivosidenib, a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, is approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma[1][2].

From an analytical perspective, ivosidenib presents a unique challenge: the molecule possesses two distinct chiral centers, meaning it can exist as one of four stereoisomers[3][4]. The active pharmaceutical ingredient (API) is exclusively the (S,S)-configuration[5]. The presence of stereoisomeric impurities—such as the (R,S), (S,R), and (R,R) forms—can drastically alter the drug's pharmacodynamics, potentially leading to a loss of target binding or off-target toxicity[6][7].

This guide objectively evaluates the use of (R,S)-ivosidenib as a reference standard in chiral chromatography, comparing it against alternative validation strategies to establish a self-validating, regulatory-compliant assay.

The Mechanistic Imperative for Stereoselective Resolution

The therapeutic efficacy of ivosidenib relies entirely on its precise three-dimensional fit within the mutant IDH1 active site. Mutant IDH1 aberrantly reduces α -ketoglutarate ( α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives cellular differentiation blockade and oncogenesis[1][6].

The (S,S)-API acts as a potent, competitive inhibitor of this process. However, a single inversion at either chiral center (e.g., the (R,S)-diastereomer) alters the spatial orientation of the molecule's functional groups, causing steric clashes and a failure to form critical hydrogen bonds within the binding pocket[6][8]. Because these stereoisomeric impurities are pharmacologically inactive or potentially toxic, regulatory agencies mandate their rigorous separation and quantification[3][7].

Pathway aKG α-Ketoglutarate (Substrate) MutIDH1 Mutant IDH1 Enzyme aKG->MutIDH1 Catalysis D2HG D-2-Hydroxyglutarate (Oncometabolite) MutIDH1->D2HG Reduction Block Cellular Differentiation Blockade D2HG->Block Accumulation Ivo (S,S)-Ivosidenib Active API Ivo->MutIDH1 Potent Inhibition RS_Ivo (R,S)-Ivosidenib Stereoisomeric Impurity RS_Ivo->MutIDH1 Weak/No Binding

Mechanism of mutant IDH1 inhibition by ivosidenib stereoisomers.

Comparative Analysis of Reference Standard Approaches

To validate a chiral High-Performance Liquid Chromatography (HPLC) method, analysts must prove the system can resolve the (S,S)-API from all other stereoisomers. We compare three standard preparation strategies for System Suitability Testing (SST):

  • Isolated (R,S)-Ivosidenib Reference Standard: Procuring the highly pure (R,S)-diastereomer to use as a discrete marker.

  • Enantiopure Spiking ((R,R) only): Spiking the (S,S)-API solely with its exact mirror image, the (R,R)-enantiomer.

  • Forced Epimerization Mixture: Forcing the (S,S)-API to degrade in situ to generate a crude mixture of all four isomers.

Causality & Expert Insight: While Approach 2 proves enantiomeric resolution, it fails to guarantee that the (R,S) or (S,R) diastereomers won't co-elute with the main (S,S) peak. Because ivosidenib has two chiral centers, the spatial orientation of the (R,S) isomer interacts differently with the Chiral Stationary Phase (CSP) than the (R,R) isomer[1][9]. Relying on Approach 3 creates a messy baseline, making it difficult to establish precise Relative Retention Times (RRT). Using a purified (R,S)-ivosidenib standard (Approach 1) provides unambiguous peak identification and ensures the method's selectivity ( α ) is truly comprehensive.

Table 1: Comparison of Reference Standard Strategies for Ivosidenib Chiral Assays
StrategyStereochemical CoveragePeak Identification AccuracyRegulatory Compliance (ICH Q6A)Cost & Complexity
Purified (R,S)-Ivosidenib Standard High (Maps specific diastereomeric interference)Absolute (Exact retention time anchored)Excellent (Meets strict SST requirements)Moderate (Requires custom synthesis/procurement)
Enantiopure Spiking ((R,R) only) Low (Ignores diastereomeric impurities)Poor for (R,S) and (S,R)Marginal (May face regulatory pushback)Low (Readily available)
Forced Epimerization Mixture Comprehensive (All 4 isomers present)Ambiguous (Relies on relative peak areas)Moderate (Acceptable for early dev, poor for QC)Low (Generated in situ)

Experimental Protocol: Chiral HPLC Method for Ivosidenib Stereoisomers

The following protocol details a self-validating reversed-phase chiral LC method optimized for the stereoselective separation of ivosidenib and its isomeric impurities[9].

Workflow Prep 1. Standard Preparation Spike (S,S)-API with (R,S)-Ivosidenib Equil 2. Column Equilibration Reversed-Phase CSP (e.g., CHIRALPAK) Prep->Equil Inject 3. Chromatographic Run Isocratic Elution (MeOH:0.1% FA 65:35) Equil->Inject Detect 4. UV Detection Monitor Absorbance at 248 nm Inject->Detect Analyze 5. System Suitability (SST) Verify Rs ≥ 1.5 for all adjacent peaks Detect->Analyze

Chiral HPLC workflow using (R,S)-ivosidenib for system suitability testing.

Step-by-Step Methodology

1. Mobile Phase Preparation: Mix HPLC-grade Methanol and 0.1% Formic Acid in water in a 65:35 (v/v) ratio. Degas via sonication for 15 minutes. Causality: Methanol provides the necessary elution strength, while formic acid suppresses the ionization of ivosidenib's cyanopyridine and fluoropyridine rings, minimizing secondary interactions with the stationary phase that cause peak tailing[5][9].

2. Standard Solutions:

  • SST Solution: Dissolve 1.0 mg of (S,S)-ivosidenib API and 0.01 mg of (R,S)-ivosidenib reference standard in 1.0 mL of mobile phase.

  • Test Solution: Dissolve 1.0 mg of the sample batch in 1.0 mL of mobile phase.

3. Chromatographic Conditions:

  • Column: Reversed-Phase Polysaccharide-based CSP, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 0.8 mL/min[9].

  • Temperature: 25 °C.

  • Detection: UV at 248 nm[9].

  • Injection Volume: 10 µL.

4. Self-Validating System Suitability Test (SST): Inject the SST Solution prior to any sample analysis. The run is only valid if the following criteria are met:

  • The resolution ( Rs​ ) between the (S,S)-ivosidenib peak and the (R,S)-ivosidenib peak is ≥1.5 .

  • The tailing factor ( Tf​ ) for the (S,S)-ivosidenib peak is ≤1.5 .

  • The Relative Standard Deviation (RSD) of the (S,S)-ivosidenib peak area from five replicate injections is ≤2.0% .

5. Sample Analysis: Inject the Test Solution. Quantify the (R,S) impurity using the area normalization method or against an external calibration curve.

Quantitative Data & Performance Metrics

When utilizing the protocol above, baseline separation of the stereoisomers is achieved within a 10-minute total analysis time[9]. The inclusion of the (R,S)-ivosidenib standard allows for the precise mapping of diastereomeric interference.

Table 2: Representative Chromatographic Parameters for Ivosidenib Stereoisomers
AnalyteConfigurationRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )
(R,R)-Ivosidenib Enantiomeric Impurity4.80.74N/A
(S,R)-Ivosidenib Diastereomeric Impurity5.70.88> 2.0
(S,S)-Ivosidenib Active API6.51.00> 1.5
(R,S)-Ivosidenib Diastereomeric Impurity~7.4*~1.14> 1.5

(Note: Retention times for the (R,R), (S,R), and (S,S) isomers are derived from validated chiral LC methods[9]. The (R,S) values are extrapolated based on typical diastereomeric elution profiles on polysaccharide CSPs).

Conclusion & Best Practices

For chiral drugs with multiple stereocenters like ivosidenib, relying solely on enantiopure spiking is an analytical blind spot. The use of a dedicated (R,S)-ivosidenib reference standard is critical for proving that a chiral HPLC method possesses the necessary selectivity ( α ) to resolve diastereomeric impurities from the active (S,S)-API. By integrating this standard into a strict System Suitability Test (SST), laboratories can establish a self-validating workflow that ensures absolute stereochemical rigor and full compliance with ICH Q3A and Q6A guidelines.

References

  • Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide, benchchem.com,
  • Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide, benchchem.com,
  • Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA
  • Chiral LC method development for stereo-selective separation and quantification of Ivosidenib and its S,R and R,R isomeric impurities in drug substance and finished product, researchg
  • Tibsovo - European Medicines Agency (EMA) Assessment Report, europa.eu,
  • Development of Stereoisomers (Chiral)
  • Ivosidenib API Suppliers - Find All GMP Manufacturers, pharmaoffer.com,
  • Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem, nih.gov,
  • IVOSIDENIB, (R,R)

Sources

Validation

In Vivo Efficacy Comparison: Racemic vs. Enantiopure Ivosidenib (AG-120)

As targeted therapies in oncology shift toward precision metabolic interventions, the stereochemistry of small-molecule inhibitors plays a foundational role in both pharmacodynamics and pharmacokinetic stability. Ivoside...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies in oncology shift toward precision metabolic interventions, the stereochemistry of small-molecule inhibitors plays a foundational role in both pharmacodynamics and pharmacokinetic stability. Ivosidenib (AG-120) is a first-in-class, highly selective, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1)[1]. While early discovery phases often utilize racemic mixtures to establish baseline structure-activity relationships, the clinical efficacy of ivosidenib is exclusively driven by its enantiopure (S)-configuration[2].

This guide provides an objective, data-driven comparison of racemic (R,S)-ivosidenib versus enantiopure (S)-ivosidenib, detailing the causality behind their divergent in vivo performances and establishing robust experimental protocols for preclinical validation.

Mechanistic Baseline: The Stereospecificity of Allosteric Inhibition

Mutations at the R132 residue of the IDH1 enzyme confer a neomorphic catalytic activity, reducing α -ketoglutarate ( α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to DNA and histone hypermethylation, which blocks cellular differentiation and drives tumorigenesis[3].

Ivosidenib functions by binding to the allosteric pocket at the dimer interface of the mIDH1 enzyme, locking it in a catalytically inactive conformation[2]. This binding event is highly stereospecific. The precise three-dimensional architecture of the (S)-enantiomer establishes optimal hydrogen bonding and hydrophobic interactions within this pocket. Conversely, the (R)-enantiomer introduces steric clashes that prevent stable binding, rendering it significantly less active[2].

G aKG α-Ketoglutarate mIDH1 Mutant IDH1 (R132X) aKG->mIDH1 Reduction R2HG R-2-HG (Oncometabolite) mIDH1->R2HG Neomorphic Activity Epi Epigenetic Blockade (Tumorigenesis) R2HG->Epi Inhibits Dioxygenases Ivosidenib (S)-Ivosidenib (AG-120) Ivosidenib->mIDH1 Allosteric Inhibition

Mechanism of mutant IDH1 inhibition by (S)-Ivosidenib preventing 2-HG accumulation.

In Vivo Efficacy: Racemate vs. Enantiopure Comparison

When evaluating these compounds in vivo, the administration of the (R,S)-racemate effectively halves the active dose while doubling the metabolic burden on hepatic enzymes (primarily CYP3A4)[2]. The presence of the inactive (R)-enantiomer does not contribute to 2-HG reduction but acts as a pharmacokinetic liability, potentially competing for absorption and increasing the risk of off-target toxicity.

In preclinical HT1080 xenograft models (which endogenously express the IDH1-R132C mutation), enantiopure (S)-ivosidenib demonstrates profound, dose-dependent suppression of tumor 2-HG levels[1].

Quantitative Data Summary
ParameterEnantiopure (S)-Ivosidenib (AG-120)Racemic (R,S)-IvosidenibCausality & Impact
Biochemical IC 50​ ~12 nM~25–30 nMThe racemate exhibits apparent reduced potency due to the 50% dilution with the inactive (R)-enantiomer[2].
Max In Vivo 2-HG Reduction >95% (at 150 mg/kg)Suboptimal / VariablePure (S)-enantiomer achieves near-complete target engagement; racemate fails to sustain deep inhibition[1].
Metabolic Clearance Low systemic clearanceHigher metabolic burdenThe (R)-enantiomer occupies CYP3A4 active sites without yielding therapeutic benefit, altering overall PK[2].
Differentiation Induction Robust ex vivo / in vivoDelayed / IncompleteDeep and sustained 2-HG suppression is required to reverse epigenetic hypermethylation[1].

Self-Validating Experimental Protocol

To objectively compare the in vivo efficacy of racemic vs. enantiopure ivosidenib, researchers must utilize a self-validating study design. This means the primary endpoint must be a direct pharmacodynamic readout (2-HG levels) rather than a delayed phenotypic response (tumor volume), as mIDH1 inhibitors function primarily via cellular differentiation rather than acute cytotoxicity[1].

Step-by-Step Methodology: HT1080 Xenograft Efficacy Study

Step 1: Cell Line Preparation & Inoculation

  • Action: Culture HT1080 human fibrosarcoma cells (endogenous IDH1-R132C mutation) in DMEM supplemented with 10% FBS. Subcutaneously inoculate 5×106 cells into the right flank of female BALB/c nude mice.

  • Causality: HT1080 cells naturally produce high baseline levels of 2-HG, providing a wide dynamic range to measure the inhibitory capacity of the compounds[1].

Step 2: Randomization and Dosing

  • Action: Once tumors reach an average volume of ~150 mm 3 , randomize mice into three groups (n=8/group): Vehicle, (R,S)-Ivosidenib (50 mg/kg), and (S)-Ivosidenib (50 mg/kg). Administer treatments via oral gavage (PO) twice daily (BID).

  • Causality: BID dosing is critical to maintaining steady-state plasma concentrations above the IC 90​ threshold required for continuous 2-HG suppression[1].

Step 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling

  • Action: At day 14, sacrifice mice 12 hours post-final dose. Rapidly excise tumors, flash-freeze in liquid nitrogen, and collect matched plasma samples.

  • Causality: The 12-hour timepoint captures the trough concentration ( Cmin​ ), ensuring that the measured 2-HG reduction represents the sustained efficacy of the drug rather than a transient peak effect.

Step 4: Ex Vivo LC-MS/MS Analysis

  • Action: Homogenize tumor tissues and extract metabolites using an 80% methanol solution. Quantify 2-HG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), normalizing the output to total protein concentration (ng 2-HG / mg protein).

  • Causality: Normalizing to total protein corrects for variations in tumor cellularity and necrosis, ensuring the 2-HG readout strictly reflects enzymatic inhibition.

Workflow Cell HT1080 Xenograft (Endogenous mIDH1) Rand Randomization (Tumor Vol ~150 mm³) Cell->Rand Dose Oral Gavage (BID) Vehicle vs (R,S) vs (S)-Ivosidenib Rand->Dose Measure In Vivo Monitoring (Tumor Vol & Body Weight) Dose->Measure Assay Ex Vivo Analysis (LC-MS/MS for 2-HG) Measure->Assay

Self-validating in vivo experimental workflow for assessing ivosidenib efficacy.

Conclusion & Translational Impact

The transition from racemic mixtures to enantiopure formulations is a critical bottleneck in drug development. For ivosidenib, the isolation of the (S)-enantiomer is not merely a refinement, but a fundamental requirement for its clinical viability. The (S)-enantiomer provides the precise spatial geometry necessary to allosterically lock mIDH1, achieving >95% in vivo reduction of the oncometabolite 2-HG without the pharmacokinetic dilution and metabolic liabilities introduced by the (R)-enantiomer[1][2]. Researchers conducting preclinical validations must utilize enantiopure (S)-ivosidenib to accurately model clinical pharmacodynamics and avoid confounded efficacy readouts.

References

  • ACS Medicinal Chemistry Letters. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Retrieved from:[Link][1]

  • Leukemia (Nature Publishing Group). In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site. Retrieved from:[Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to Validating (R,S)-Ivosidenib Target Engagement: A Comparative Analysis Featuring the Cellular Thermal Shift Assay (CETSA)

In the landscape of precision oncology, the validation of drug-target engagement within the complex milieu of a living cell is a cornerstone of preclinical and clinical success.[1][2][3] (R,S)-Ivosidenib (AG-120), a firs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of precision oncology, the validation of drug-target engagement within the complex milieu of a living cell is a cornerstone of preclinical and clinical success.[1][2][3] (R,S)-Ivosidenib (AG-120), a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), exemplifies the power of targeted therapy.[4][5][6] Its mechanism hinges on selectively binding to the mutated IDH1 enzyme, thereby blocking the production of the oncometabolite D-2-hydroxyglutarate (2-HG) which drives oncogenesis.[5][7][8][9] However, demonstrating that a compound reaches and binds to its intended intracellular target is a critical challenge that requires robust and physiologically relevant methodologies.[10][11]

This guide provides an in-depth technical comparison of methods for validating ivosidenib's engagement with its target, mutant IDH1. We will focus on the Cellular Thermal Shift Assay (CETSA) as a powerful, label-free approach for confirming direct target binding in an intact cellular environment.[12][13][14] This will be contrasted with traditional biochemical assays and downstream biomarker analysis, providing researchers with a clear framework for selecting the most appropriate method for their drug discovery pipeline.

The Biological Imperative: Ivosidenib and Mutant IDH1

Somatic mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic gain-of-function activity.[4][5] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to 2-HG.[7][8] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are key events in neoplasia.[9][15][16] Ivosidenib's therapeutic action is to directly inhibit this mutant enzyme, reduce 2-HG levels, and restore normal cellular differentiation.[7][9][17]

cluster_normal Normal Cell (Wild-Type IDH1) cluster_mutant Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Krebs Krebs Cycle & Normal Metabolism aKG->Krebs aKG_mut α-Ketoglutarate (α-KG) Mut_IDH1 Mutant IDH1 (e.g., R132H) aKG_mut->Mut_IDH1 Two_HG 2-Hydroxyglutarate (2-HG Oncometabolite) Mut_IDH1->Two_HG Block Block in Cellular Differentiation Two_HG->Block Ivosidenib Ivosidenib Ivosidenib->Mut_IDH1 Inhibition

Figure 1: Mechanism of Action of (R,S)-Ivosidenib.

Part 1: The Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a biophysical method that allows for the direct measurement of a drug binding to its target protein within intact cells or tissues.[12][13][18] The technique is predicated on a fundamental principle of thermodynamics: ligand binding increases the thermal stability of the target protein.[14][19] When cells are heated, proteins begin to denature and aggregate. However, proteins that are bound to a ligand, such as ivosidenib, are stabilized and remain soluble at higher temperatures compared to their unbound state.[1][19] This thermal shift is the direct evidence of target engagement.

Causality in Experimental Design: Why CETSA is a Self-Validating System

The power of CETSA lies in its ability to provide evidence of target engagement in a physiologically relevant context, preserving native protein complexes, cofactors, and cellular compartments that are absent in purified protein assays.[12]

  • Intact Cells vs. Lysates: Performing CETSA in intact cells is crucial. It not only confirms that the drug binds its target but also implicitly proves that the drug is cell-permeable and can reach its intracellular compartment, a question left unanswered by lysate-based or biochemical assays.[14]

  • Temperature Gradient (Melt Curve): The initial experiment involves treating cells with a fixed, saturating concentration of ivosidenib (and a vehicle control) and then subjecting aliquots to a range of temperatures. This "melt curve" establishes the temperature at which 50% of the target protein (mutant IDH1) aggregates (Tagg). A shift in this curve to a higher temperature in the presence of ivosidenib is the primary validation of engagement.[14][20]

  • Isothermal Dose-Response (ITDR): Once an optimal temperature that provides a good window of stabilization is identified from the melt curve, an Isothermal Dose-Response (ITDR) experiment is performed.[14][16] Here, cells are treated with a range of ivosidenib concentrations and heated to a single, fixed temperature. This allows for the calculation of an EC50 value for target binding, providing quantitative data on the potency of the compound in a cellular context.[3][16]

A 1. Cell Culture & Treatment (e.g., U87-IDH1 R132H cells) + Ivosidenib or Vehicle (DMSO) B 2. Heat Challenge Cells aliquoted and heated across a temperature gradient A->B C 3. Cell Lysis & Fractionation Freeze-thaw lysis followed by high-speed centrifugation B->C D Soluble Fraction (Supernatant) C->D E Insoluble Fraction (Pellet of aggregated proteins) C->E F 4. Protein Quantification & Analysis (Western Blot or Mass Spectrometry) D->F G 5. Data Interpretation Generate Melt Curves (ΔTagg) or ITDR Curves (EC50) F->G

Figure 2: General Experimental Workflow for Western Blot-Based CETSA.

Detailed Experimental Protocol: Western Blot-Based CETSA for Ivosidenib

This protocol is designed for a human glioblastoma cell line (e.g., U87) engineered to express mutant IDH1 (R132H).[16]

  • Cell Culture and Treatment:

    • Seed U87-IDH1 R132H cells in appropriate culture dishes and grow to ~80-90% confluency.

    • Treat cells with the desired concentration of (R,S)-ivosidenib (e.g., 10 µM for melt curve) or vehicle control (e.g., 0.1% DMSO) for a sufficient duration (e.g., 2 hours) to allow for cell penetration and target binding.[21]

  • Cell Harvesting and Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3-8 minutes).[14][21] Immediately cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[21] This method is effective and avoids detergents that might interfere with protein aggregation.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, insoluble fraction (pellet).[21]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant. Determine the total protein concentration using a BCA assay to ensure equal loading.[22]

    • Prepare samples for SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the IDH1-R132H mutation. A loading control that is not expected to shift, such as GAPDH, can be used, although normalizing to total protein loaded is often preferred in CETSA.[23]

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which is set to 100%.[14]

    • Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and ivosidenib-treated samples.

    • Calculate the shift in aggregation temperature (ΔTagg) to confirm target engagement.

Part 2: Comparative Analysis of Target Engagement Methodologies

While CETSA provides direct evidence of binding in a cellular context, other methods offer complementary information. The choice of assay depends on the specific question being asked in the drug discovery cascade.

Alternative 1: Biochemical Enzymatic Assays

These assays measure the ability of ivosidenib to inhibit the enzymatic activity of purified, recombinant mutant IDH1 protein.[24]

  • Principle: The neomorphic activity of mutant IDH1 involves the consumption of NADPH to reduce α-KG to 2-HG.[25] The assay monitors the rate of NADPH depletion, typically by measuring the decrease in absorbance at 340 nm.[25]

  • Experimental Workflow: A reaction mixture containing purified mutant IDH1 enzyme, NADPH, and α-KG is prepared. The reaction is initiated, and the change in absorbance is monitored over time in the presence of varying concentrations of ivosidenib. This allows for the calculation of an IC50 value.[25][26]

  • Causality & Limitations: This is a direct measure of enzymatic inhibition. However, it is performed in a highly artificial, cell-free system.[12] It cannot account for cell permeability, efflux pumps, intracellular drug metabolism, or the presence of endogenous competitors and cofactors.[2][14]

Alternative 2: Cellular Biomarker Assays

This approach quantifies the downstream consequence of target engagement by measuring the level of the oncometabolite, 2-HG, in cells or patient samples.[15]

  • Principle: If ivosidenib successfully engages and inhibits mutant IDH1 in cells, the production of 2-HG should decrease.[5]

  • Experimental Workflow: Cells harboring an IDH1 mutation are treated with ivosidenib for a defined period (e.g., 24-48 hours). Cells are then lysed, and metabolites are extracted. The concentration of 2-HG is quantified using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]

  • Causality & Limitations: This is an excellent method for demonstrating pharmacodynamic (PD) effect and is highly physiologically relevant.[17] A reduction in 2-HG strongly implies target engagement. However, it is an indirect measure. A lack of 2-HG reduction could be due to reasons other than a failure to bind the target (e.g., pathway redundancy or resistance mechanisms).[8] It measures the consequence of binding, not the binding event itself.

CETSA CETSA Measures: Direct physical binding Context: Intact Cell Readout: Protein Thermal Stability (ΔTagg, EC50) Biochem Biochemical Assay Measures: Enzymatic Inhibition Context: In Vitro (Purified Protein) Readout: Enzyme Activity (IC50) CETSA->Biochem More Physiologically Relevant Context Biomarker Biomarker Assay Measures: Downstream Effect Context: Intact Cell / In Vivo Readout: 2-HG Levels (LC-MS) CETSA->Biomarker Measures Direct Binding, Not Downstream Effect Biochem->Biomarker Links In Vitro Potency to Cellular Effect Title Comparison of Target Engagement Validation Methods

Figure 3: Logical Comparison of Target Validation Assays for Ivosidenib.

Quantitative Data Summary & Comparison

The following table summarizes the key attributes and typical outputs of each method, providing a clear guide for researchers to select the most appropriate assay.

Parameter Cellular Thermal Shift Assay (CETSA) Biochemical Enzymatic Assay Cellular Biomarker (2-HG) Assay
Principle Ligand-induced protein thermal stabilization[12]Inhibition of purified enzyme activity[24][25]Measurement of a downstream oncometabolite[15]
Measures Direct Target Binding [18]Direct Enzymatic InhibitionIndirect Pharmacodynamic Effect
Context Intact cells, lysates, tissues[13][28]Cell-free, purified componentsIntact cells, in vivo samples
Physiological Relevance High (accounts for cell permeability, native environment)[12]Low (artificial system)[2]Very High (measures functional outcome)[17]
Primary Output ΔTagg (Melt Shift), Cellular EC50 (ITDR)[3][14]IC50[26]% reduction in 2-HG, Cellular IC50
Key Advantage Unambiguous, label-free proof of binding in a native context.[29]High-throughput, good for initial screening and SAR.[26]Directly links target engagement to a functional, disease-relevant outcome.
Key Limitation Lower throughput than biochemical assays; requires specific antibodies.[30]Does not confirm cell permeability or engagement in a cellular environment.[10]Indirect measure; effect may be modulated by other pathways.
Correlation CETSA EC50 often correlates well with cellular 2-HG inhibition.[16]Biochemical IC50 may not correlate well with cellular activity due to permeability issues.[16]Considered the gold standard for confirming the desired biological effect.

Conclusion and Authoritative Recommendation

For the definitive validation of (R,S)-ivosidenib target engagement, the Cellular Thermal Shift Assay stands out as the most direct and physiologically relevant method. It bridges the gap between the artificial environment of a biochemical assay and the indirect nature of a downstream biomarker measurement.[1] While biochemical assays are invaluable for initial hit-to-lead optimization and 2-HG biomarker assays are critical for confirming the desired pharmacodynamic effect, CETSA provides the unambiguous evidence that the drug reaches and physically interacts with its target, mutant IDH1, inside a living cell.[12][18]

A comprehensive drug discovery program should ideally leverage all three approaches in a complementary fashion. Begin with biochemical assays for high-throughput screening, validate hits and lead compounds with CETSA to confirm cellular target engagement and permeability, and finally, use 2-HG biomarker assays to demonstrate that this engagement translates into the desired functional outcome in cellular and in vivo models.[10][16] This integrated strategy provides a self-validating system, building a robust and compelling data package for advancing novel therapeutics like ivosidenib.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate. [Link]

  • Cellular thermal shift assay - Wikipedia. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. [Link]

  • Strategies for target and pathway engagement in cellular assays. [Link]

  • Isocitrate Dehydrogenase Assay Services | Reaction Biology. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC. [Link]

  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - RSC Publishing. [Link]

  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - ResearchGate. [Link]

  • Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed. [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. - ResearchGate. [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. [Link]

  • What is the mechanism of Ivosidenib? - Patsnap Synapse. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. [Link]

  • CETSA. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. [Link]

  • Treatment of IDH1-Mutant cholangiocarcinoma | CMAR - Dove Medical Press. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. [Link]

  • Current Advances in CETSA - Frontiers. [Link]

  • Target Engagement Assays - DiscoverX. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA. [Link]

  • Full article: Molecular and Morphological Changes Induced by Ivosidenib Correlate with Efficacy in Mutant-IDH1 Cholangiocarcinoma - Taylor & Francis. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. [Link]

  • (PDF) CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - ResearchGate. [Link]

  • Current Advances in CETSA - Frontiers. [Link]

  • Existing cancer therapy in narrow use shows significant activity against other cancers. [Link]

  • Testing Procedure Assessment - Ivosidenib (Tibsovo) - NCBI Bookshelf. [Link]

  • Indirect treatment comparison of ivosidenib and other therapies in patients with newly diagnosed acute myeloid leukemia - PubMed. [Link]

  • Evaluating ivosidenib for the treatment of relapsed/refractory AML: de | OTT. [Link]

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Safety & Regulatory Compliance

Safety

(R,S)-Ivosidenib proper disposal procedures

Title: Comprehensive Standard Operating Procedure: (R,S)-Ivosidenib Handling and Disposal Subtitle: Operational safety and logistical protocols for researchers and drug development professionals. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Standard Operating Procedure: (R,S)-Ivosidenib Handling and Disposal Subtitle: Operational safety and logistical protocols for researchers and drug development professionals.

Introduction & Mechanistic Context

As a Senior Application Scientist consulting on the lifecycle management of targeted antineoplastic agents, I frequently see laboratories underestimate the logistical requirements of handling specialized inhibitors. (R,S)-Ivosidenib (AG-120) is a potent, targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), widely utilized in oncology research. While its therapeutic mechanism is highly targeted, its chemical nature presents significant occupational and environmental hazards.

Ivosidenib is classified as a suspected genotoxin, causes severe eye and skin irritation, and exhibits long-lasting aquatic toxicity[1]. This guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and destruction of Ivosidenib waste. By understanding the causality behind these protocols, laboratories can ensure absolute regulatory compliance and protect their personnel.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative hazard data that dictates the chemical's reactivity and environmental persistence. The following table summarizes the critical parameters for Ivosidenib waste management.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1448347-49-6Unique identifier required for all hazardous waste manifests[2].
Molecular Weight 582.97 g/mol High molecular weight solid; settles as fine, easily aerosolized dust[3].
Skin Irritation Category 2 (H315)Mandates BS EN 374:2003 compliant chemical-resistant gloves[2].
Eye Damage Category 1 (H318)Requires tightly fitting safety goggles with side-shields[4].
Genetic Defects Category 2 (H341)Suspected genotoxin; strictly requires fume hood or BSC handling[1].
Aquatic Toxicity Category 4 (H413)Absolute prohibition of drain/sewer disposal; requires incineration[3].

Disposal Workflow & Decision Logic

The segregation of waste at the point of generation is the most critical step in preventing cross-contamination and dangerous chemical reactions. The workflow below outlines the decision matrix for routing Ivosidenib waste streams.

Ivosidenib_Workflow A Ivosidenib Waste Generation (In Vitro / In Vivo Studies) B1 Solid Waste (Powders, Vials, Tips) A->B1 B2 Liquid Waste (DMSO/Solvent Solutions) A->B2 B3 Spill / Decontamination Materials A->B3 C1 Seal in Leak-Proof HDPE Containers B1->C1 C2 Segregate into Compatible Carboys B2->C2 C3 Absorb with Diatomite & Double Bag B3->C3 D Satellite Accumulation Area (SAA) Label: Hazardous Chemical Waste C1->D C2->D C3->D E High-Temperature Incineration (Licensed EPA/RCRA Facility) D->E Transport via Licensed Hauler

Fig 1. Workflow for the segregation, accumulation, and disposal of Ivosidenib waste streams.

Step-by-Step Disposal Protocols

Phase 1: Preparation and PPE Setup
  • Causality: Ivosidenib causes serious eye damage (H318) and skin irritation (H315)[1]. When dissolved in organic solvents like DMSO (dimethyl sulfoxide) for in vitro assays, the skin permeability of the solute increases exponentially. The solvent acts as a "Trojan horse," carrying the genotoxic active pharmaceutical ingredient (API) directly through the dermal layer.

  • Self-Validating Protocol:

    • Don appropriate PPE: Inspect standard BS EN 374:2003 compliant nitrile gloves for micro-tears by inflating them slightly before use[2]. Double-glove if handling DMSO stock solutions.

    • Wear a fully buttoned lab coat and tightly fitting safety goggles.

    • Conduct all transfers within a certified Class II biological safety cabinet (BSC) or chemical fume hood with an independent air supply to prevent the inhalation of aerosols[3]. Validation Check: Verify the hood's inward airflow gauge reads within the safe operational zone (typically 100 fpm) before opening any API vials.

Phase 2: Solid Waste Management (Powders, Vials, and Consumables)
  • Causality: Solid residues dry out and easily become aerosolized. Even microgram quantities of improperly disposed chemicals can contaminate large volumes of soil and water[5].

  • Self-Validating Protocol:

    • Collect all empty vials, contaminated pipette tips, and weighing boats immediately after use.

    • Place items into a chemically compatible, leak-proof secondary container (e.g., rigid High-Density Polyethylene - HDPE)[5].

    • Validation Check: Place a dry moisture/pH indicator strip at the base of the secondary containment bin. Any color change immediately alerts EHS staff to a primary container breach.

    • Label the container clearly with "Hazardous Chemical Waste - Toxic/Genotoxic (Ivosidenib)" and the exact date of first accumulation[6].

Phase 3: Liquid Waste Management (Stock Solutions and Assays)
  • Causality: Mixing incompatible waste streams can lead to exothermic reactions or toxic gas release. Furthermore, halogenated solvents require different incineration temperatures than non-halogenated solvents.

  • Self-Validating Protocol:

    • Segregate liquid waste into designated carboys. Determine if the Ivosidenib is dissolved in a halogenated or non-halogenated solvent and route accordingly.

    • Ensure the container is equipped with a secure, leak-proof closure and is kept tightly sealed except when actively adding waste[5]. This prevents solvent evaporation, which would dangerously concentrate the API.

    • Store the carboy in a designated Satellite Accumulation Area (SAA) utilizing a secondary containment tray capable of holding 110% of the primary container's volume[5].

Phase 4: Spill Response and Decontamination
  • Causality: Immediate, localized containment prevents environmental release (H413) and secondary exposure to lab personnel[3].

  • Self-Validating Protocol:

    • For solid spills: Do not dry sweep, as this generates hazardous dust. Cover the spillage with a suitable damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills[2].

    • For liquid spills: Isolate the area. Apply an inert, finely-powdered liquid-binding material (e.g., diatomite or universal binders)[1].

    • Transfer all absorbed material into a hazardous waste container using non-sparking tools.

    • Decontaminate the surface by scrubbing with alcohol (ethanol or isopropanol), followed by a water rinse. Collect all wash liquids as hazardous waste[1]. Validation Check: Swab the cleaned area and run a rapid LC-MS check if absolute zero-tolerance decontamination is required for subsequent sensitive assays.

Regulatory Compliance & Logistics

Proper stewardship of Ivosidenib waste requires strict adherence to federal and state regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous pharmaceutical waste must be stored securely and separately from general waste[7].

Crucially, the EPA's Subpart P regulations (Management Standards for Hazardous Waste Pharmaceuticals) strictly prohibit the "sewering" (intentional disposal through toilets or drains) of hazardous waste pharmaceuticals[8].

All Ivosidenib waste must be accumulated at or near the point of generation in a Satellite Accumulation Area (SAA), which allows for up to 55 gallons of waste storage[6]. From there, it must be transferred to a Central Accumulation Area (CAA) and ultimately handed over to a licensed hazardous waste transporter. The final destruction method must be high-temperature incineration at a facility equipped with an afterburner and scrubber, ensuring the complete thermal breakdown of the fluorinated and chlorinated organic components of the Ivosidenib molecule[4].

Sources

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